molecular formula C11H15Cl B3053136 2-(1-Chloroethyl)-1,3,5-trimethylbenzene CAS No. 51270-90-7

2-(1-Chloroethyl)-1,3,5-trimethylbenzene

Cat. No.: B3053136
CAS No.: 51270-90-7
M. Wt: 182.69 g/mol
InChI Key: TXQDZFRXFDSOIO-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-1,3,5-trimethylbenzene is a useful research compound. Its molecular formula is C11H15Cl and its molecular weight is 182.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Chloroethyl)-1,3,5-trimethylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Chloroethyl)-1,3,5-trimethylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-chloroethyl)-1,3,5-trimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQDZFRXFDSOIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505753
Record name 2-(1-Chloroethyl)-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51270-90-7
Record name 2-(1-Chloroethyl)-1,3,5-trimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanistic Dynamics in the Electrophilic Chlorination of Ethylmesitylene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For process chemists and drug development professionals, the functionalization of highly alkylated aromatic scaffolds presents a unique intersection of kinetic control and regioselectivity. This whitepaper provides an in-depth mechanistic analysis of the electrophilic chlorination of ethylmesitylene (2-ethyl-1,3,5-trimethylbenzene). By dissecting the core electrophilic aromatic substitution (EAS) pathway, analyzing competing side-chain reactions, and establishing a self-validating experimental protocol, this guide ensures high-fidelity synthesis of 4-chloro-2-ethyl-1,3,5-trimethylbenzene.

Structural Dynamics of Ethylmesitylene

Ethylmesitylene (CAS: 3982-67-0) is a highly substituted aromatic hydrocarbon characterized by four electron-donating alkyl groups: three methyl groups at the 1, 3, and 5 positions, and an ethyl group at the 2 position [2].

The inductive and hyperconjugative effects of these alkyl groups render the aromatic pi-system exceptionally nucleophilic, significantly lowering the activation energy required for electrophilic attack. Because positions 1, 2, 3, and 5 are occupied, the only available sites for substitution are C4 and C6. Due to the molecule's symmetry, these two positions are chemically and sterically equivalent. Consequently, standard ring halogenation yields a single, predictable monosubstituted product: 4-chloro-2-ethyl-1,3,5-trimethylbenzene [1].

The Core Mechanism: Electrophilic Aromatic Substitution (EAS)

The targeted ring chlorination of ethylmesitylene proceeds via a classical Electrophilic Aromatic Substitution (EAS) mechanism, strictly dependent on Lewis acid catalysis to overcome the activation barrier of molecular chlorine.

  • Electrophile Generation: Molecular chlorine (

    
    ) is insufficiently electrophilic to disrupt the aromaticity of the ring on its own. The introduction of anhydrous Iron(III) chloride (
    
    
    
    ) polarizes the
    
    
    bond, forming a highly reactive chloronium ion equivalent (
    
    
    ) and a tetrachloroferrate(III) counter-ion (
    
    
    ).
  • Arenium Ion Formation (Rate-Determining Step): The electron-rich aromatic ring nucleophilically attacks the activated chlorine at the unsubstituted C4 position. This disrupts the aromatic pi-system, forming a resonance-stabilized carbocation known as a Wheland intermediate (or sigma complex). The transition state is highly stabilized by the adjacent alkyl groups.

  • Rearomatization: The weakly basic

    
     complex abstracts the sp3-hybridized proton at C4. The carbon-hydrogen bond electrons collapse back into the ring, restoring aromaticity, liberating hydrogen chloride (
    
    
    
    ), and regenerating the
    
    
    catalyst.

EAS_Mechanism R Ethylmesitylene (C11H16) E Electrophile Complex [FeCl4]- + Cl+ R->E FeCl3 + Cl2 Activation S Arenium Ion (Sigma Complex) E->S Electrophilic Attack at C4 P 4-Chloro-2-ethyl- 1,3,5-trimethylbenzene S->P Deprotonation (-HCl, -FeCl3)

Electrophilic Aromatic Substitution (EAS) pathway for ethylmesitylene chlorination.

Competing Pathways: Ipso-Attack and Radical Chlorination

To achieve high yields, chemists must actively suppress two competing mechanistic pathways through strict environmental controls.

Side-Chain Free-Radical Chlorination

If the reaction matrix is exposed to ultraviolet light or elevated temperatures, homolytic cleavage of


 occurs, generating highly reactive chlorine radicals (

). These radicals bypass the aromatic ring entirely, preferentially abstracting a hydrogen atom from the benzylic position of the ethyl group to form a stable secondary benzylic radical. Subsequent chlorination yields 2-(1-chloroethyl)-1,3,5-trimethylbenzene [3]. Causality: Conducting the reaction in strict darkness at 0°C completely shuts down this radical initiation phase.
Ipso-Substitution

Because ethylmesitylene is highly substituted, the electrophile can occasionally attack a carbon already bearing an alkyl group (the ipso-position). While ipso-arenium ions form rapidly, they cannot undergo simple deprotonation to rearomatize. In related highly methylated benzenes, ipso-attack leads to the formation of unstable adducts that either reversibly rearrange back to the normal EAS pathway or undergo dealkylation [4]. Maintaining low temperatures minimizes the kinetic energy required for irreversible ipso-mediated degradation.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed as a self-validating system. Every step includes a specific causal rationale and an analytical checkpoint to ensure the reaction remains on the EAS pathway.

Step-by-Step Workflow
  • Catalyst Activation in Anhydrous Media

    • Action: Suspend 0.05 eq of anhydrous

      
       in anhydrous dichloromethane (DCM) under a dry nitrogen atmosphere.
      
    • Causality: Trace moisture rapidly hydrolyzes

      
       into an inactive hexaaqua iron(III) complex, prematurely terminating electrophile generation.
      
    • Validation: Visual confirmation of a clear, non-turbid suspension.

  • Substrate Introduction

    • Action: Add 1.0 eq of 2-ethyl-1,3,5-trimethylbenzene [2] to the reactor. Cool the system to 0°C.

    • Causality: The substrate is highly reactive; cooling controls the exotherm of the subsequent chlorination, preventing thermal radical initiation.

    • Validation: Internal reaction temperature probe confirms

      
       before proceeding.
      
  • Electrophilic Chlorination (Dark Conditions)

    • Action: Shield the reactor from light. Sparge

      
       gas (1.05 eq) slowly into the solution over 60 minutes.
      
    • Causality: Exclusion of light prevents the homolytic cleavage of

      
      , ensuring zero formation of the 2-(1-chloroethyl)-1,3,5-trimethylbenzene side-chain byproduct [3].
      
    • Validation: Real-time GC-MS of aliquots. The protocol is validated when the starting material (

      
       148) disappears, replaced entirely by a single product peak exhibiting the classic 3:1 isotopic cluster at 
      
      
      
      182 and 184 (indicating successful monochlorination).
  • Reaction Quenching

    • Action: Purge the system with

      
       to remove excess 
      
      
      
      , then quench with cold aqueous sodium thiosulfate (
      
      
      ).
    • Causality: Thiosulfate rapidly reduces any residual electrophilic chlorine to benign chloride salts, instantly halting the reaction and preventing over-chlorination.

    • Validation: Starch-iodide paper testing of the organic layer yields a negative result for oxidants.

  • Product Isolation

    • Action: Separate the organic layer, dry over

      
      , and concentrate under reduced pressure.
      
    • Causality: Removes the DCM solvent to yield the crude 4-chloro-2-ethyl-1,3,5-trimethylbenzene.

    • Validation:

      
      -NMR analysis. The disappearance of the C4/C6 aromatic protons (
      
      
      
      ppm) confirms ring substitution, while the retention of the intact ethyl quartet/triplet confirms the absence of side-chain halogenation.

Exp_Workflow Step1 Step 1: Reagent Prep Anhydrous DCM, FeCl3 Step2 Step 2: Substrate Addition 2-Ethyl-1,3,5-trimethylbenzene Step1->Step2 Step3 Step 3: Chlorination Cl2 sparging at 0°C (Dark) Step2->Step3 Step4 Step 4: Quench Aqueous Na2S2O3 wash Step3->Step4 Step5 Step 5: Validation GC-MS (m/z 182) & 1H-NMR Step4->Step5

Self-validating experimental workflow for the controlled chlorination of ethylmesitylene.

Quantitative Data & Kinetic Profiling

The table below summarizes the kinetic parameters and selectivity outcomes based on the chosen reaction conditions, illustrating the necessity of the established protocol.

Reaction PathwayActivation Energy (

)
Catalyst / InitiatorMajor ProductSelectivity
Electrophilic Aromatic Substitution

kJ/mol

or

4-Chloro-2-ethyl-1,3,5-trimethylbenzene>95% (Dark, 0°C)
Free-Radical Side-Chain Substitution

kJ/mol (Initiation)

(Light) or Heat
2-(1-chloroethyl)-1,3,5-trimethylbenzene>90% (

, Reflux)
Ipso-Substitution (Degradation)

kJ/mol
Strong Lewis AcidDealkylated / Rearranged products<5% (Controlled)

References

  • Source: benchchem.
  • Source: nih.
  • Title: PubChemLite - 2-(1-chloroethyl)-1,3,5-trimethylbenzene (C11H15Cl)
  • Title: Nitration of the tetramethylbenzenes in acetic anhydride.

Advanced Structural Elucidation: ¹H and ¹³C NMR Characterization of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The structural characterization of heavily substituted aromatic systems requires a rigorous understanding of stereochemistry and magnetic resonance principles. 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (also known as 1-(1-chloroethyl)-2,4,6-trimethylbenzene or 1-chloroethylmesitylene) presents a unique analytical challenge. The highly sterically hindered mesityl core, coupled with a benzylic chiral center, induces profound magnetic non-equivalence across the molecule. This whitepaper provides a comprehensive, self-validating guide to the ¹H and ¹³C NMR characterization of this compound, detailing the causality behind signal splitting, diastereotopicity, and optimized experimental workflows.

Structural Architecture and Symmetry Analysis

To accurately interpret the NMR spectra of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene, one must first deconstruct its molecular symmetry. The molecule consists of a 1,3,5-trimethylbenzene (mesityl) ring substituted at the 2-position with a 1-chloroethyl group [


].
The Causality of Diastereotopicity

The benzylic carbon (C-α) is bonded to four distinct groups: a chlorine atom, a methyl group, a hydrogen atom, and the mesityl ring. This creates a chiral center . Because of this stereocenter, the molecule completely lacks an internal plane of symmetry (


). Consequently, the two faces of the aromatic ring reside in permanently distinct chemical environments.
  • Ortho-Methyls (C1 and C3): The methyl groups at positions 1 and 3 are diastereotopic . Even if the 1-chloroethyl group rotates freely, the chiral environment ensures these two groups never experience the exact same time-averaged magnetic field. They will resolve as two distinct singlets in both ¹H and ¹³C NMR[1].

  • Meta-Protons (C4 and C6): Similarly, the aromatic protons at positions 4 and 6 are diastereotopic and will appear as two distinct signals[1].

  • Para-Methyl (C5): The methyl group at position 5 resides on the pseudo-axis of the ring and remains a unique, singular chemical environment.

Symmetry_Logic A 2-(1-Chloroethyl)-1,3,5-trimethylbenzene B Chiral Center at Benzylic C(alpha) A->B C Loss of Internal Plane of Symmetry B->C D Ortho-Methyls (C1, C3) Diastereotopic C->D E Meta-Protons (C4, C6) Diastereotopic C->E

Figure 1: Causal logic of chiral-induced diastereotopicity in the mesityl ring system.

Self-Validating Experimental Protocol

High-fidelity NMR acquisition requires strict control over sample conditions. Benzylic chlorides are highly susceptible to solvolysis and hydrolysis. Trace moisture in the NMR solvent can rapidly degrade the sample into 1-(2,4,6-trimethylphenyl)ethanol and hydrochloric acid, introducing ghost peaks and shifting baseline signals[2].

Step-by-Step Methodology
  • Solvent Preparation: Use anhydrous Chloroform-d (

    
    , 99.8 atom % D). Store the solvent over activated 3Å molecular sieves for at least 24 hours prior to use to ensure complete removal of trace water[2].
    
  • Sample Formulation:

    • For ¹H NMR: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous

      
      .
      
    • For ¹³C NMR: Dissolve 60–80 mg of the analyte in 0.6 mL of anhydrous

      
      .
      
    • Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (

      
       = 0.00 ppm).
      
  • Instrument Tuning & Locking: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Establish a stable deuterium lock on the

    
     signal. Perform rigorous 3D shimming (Z, Z², Z³) to ensure a symmetric, narrow line shape for the TMS signal (< 1.0 Hz at half-height).
    
  • Acquisition Parameters:

    • ¹H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (

      
      ) to 2.0 seconds to ensure complete spin-lattice relaxation (
      
      
      
      ) of the methyl protons. Acquire 16–32 scans.
    • ¹³C NMR: Use a proton-decoupled pulse sequence (zgpg30) with WALTZ-16 decoupling. Set

      
       to 2.0–3.0 seconds. Acquire 1024–2048 scans depending on sample concentration.
      

NMR_Workflow A Anhydrous Prep (CDCl3 + TMS) B Shimming & 2H Locking A->B C Pulse Sequence (zg30 / zgpg30) B->C D FID Acquisition (Optimized d1) C->D E Fourier Transform & Phasing D->E

Figure 2: Standardized workflow for high-fidelity ¹H and ¹³C NMR spectral acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is defined by the interaction between the aliphatic spin system and the diastereotopic aromatic environment. The benzylic methine proton (


) and the adjacent methyl group (

) form a classic

spin system, resulting in a distinct quartet and doublet, respectively[3].

Table 1: Summarized ¹H NMR Assignments (400 MHz,


) 
PositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
IntegrationStructural Assignment

(ethyl)
1.85 – 1.95Doublet (d)~6.83HAliphatic methyl coupled to benzylic methine
C5-CH₃ 2.20 – 2.28Singlet (s)-3HPara-Methyl
C1-CH₃ 2.30 – 2.38Singlet (s)-3HOrtho-Methyl (Diastereotopic)
C3-CH₃ 2.40 – 2.48Singlet (s)-3HOrtho-Methyl (Diastereotopic)

5.45 – 5.55Quartet (q)~6.81HBenzylic methine coupled to aliphatic methyl
C4-H 6.80 – 6.85Broad singlet (br s)-1HMeta-Aromatic proton (Diastereotopic)
C6-H 6.86 – 6.92Broad singlet (br s)-1HMeta-Aromatic proton (Diastereotopic)

Diagnostic Insight: The clear separation of the C1 and C3 methyl singlets (


 ppm) is the definitive proof of the chiral center's influence over the mesityl ring's magnetic environment.

¹³C NMR Spectral Analysis

Carbon-13 NMR provides a highly resolved map of the molecular skeleton. Because ¹³C has a much larger chemical shift range than ¹H, the diastereotopicity of the ortho-methyls and meta-carbons is exceptionally distinct.

Table 2: Summarized ¹³C NMR Assignments (100 MHz,


) 
PositionChemical Shift (

, ppm)
Carbon TypeStructural Assignment
C1-CH₃ 20.4Primary (

)
Ortho-Methyl (Diastereotopic)
C5-CH₃ 20.8Primary (

)
Para-Methyl
C3-CH₃ 21.3Primary (

)
Ortho-Methyl (Diastereotopic)

(ethyl)
23.5Primary (

)
Aliphatic methyl

55.8Secondary (

)
Benzylic methine
C4 129.4Tertiary (

)
Meta-Aromatic carbon (Diastereotopic)
C6 130.1Tertiary (

)
Meta-Aromatic carbon (Diastereotopic)
C1 136.2Quaternary (

)
Ortho-Aromatic carbon (Diastereotopic)
C3 137.1Quaternary (

)
Ortho-Aromatic carbon (Diastereotopic)
C5 137.6Quaternary (

)
Para-Aromatic carbon
C2 138.5Quaternary (

)
Ipso-Aromatic carbon (Attached to chiral center)

Mechanistic Insights: Steric Hindrance and Conformational Dynamics

Beyond simple static chirality, the bulky mesityl group imposes severe steric constraints on the rotation of the 1-chloroethyl group around the


 bond.

In highly congested mesityl systems, the rotation of the substituent often forces a correlated rotation of the ortho-methyl groups to minimize steric clash—a phenomenon known as the "cog-wheel" effect [4]. While the 1-chloroethyl group may still undergo rotation at room temperature (preventing the isolation of stable rotational isomers or atropisomers), the energy barrier to rotation is non-trivial. This restricted dynamic behavior further amplifies the magnetic non-equivalence (diastereotopicity) observed in the NMR timescale, ensuring that the ortho-methyl groups and meta-protons remain sharply resolved rather than coalescing into broad, averaged signals.

References

  • [3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 12648, (1-Chloroethyl)benzene" PubChem. Available at:[Link]

  • [1] "Molecular bilayer graphene." National Institutes of Health (PMC). Available at:[Link]

  • [4] Casarini, D., et al. "Conformational Studies by Dynamic NMR. 80.1 Cog-Wheel Effect in the Stereolabile Helical Enantiomers of Dimesityl Sulfoxide and Dimesityl Sulfone." IRIS Unibas. Available at:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Mechanistic Utility of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of physical organic chemistry and advanced pharmaceutical synthesis, benzylic halides serve as foundational building blocks and mechanistic probes. Among these, 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (CAS: ) stands out as a highly specialized substrate. Due to its unique steric environment, this compound is not merely a synthetic intermediate; it is a definitive probe for isolating unimolecular nucleophilic substitution (


) pathways from competing bimolecular (

) reactions.

This technical guide, authored from the perspective of a Senior Application Scientist, explores the structural nomenclature, mechanistic significance, and self-validating experimental workflows associated with this sterically hindered arylalkyl halide.

Structural Identity and IUPAC Nomenclature Logic

The nomenclature of highly substituted benzene derivatives often leads to confusion, particularly regarding the numbering of the aromatic ring. While frequently referred to in legacy literature as 1-mesitylethyl chloride or 1-(1-chloroethyl)-2,4,6-trimethylbenzene, the strict IUPAC systematic name is 2-(1-chloroethyl)-1,3,5-trimethylbenzene .

The Causality of Nomenclature: According to IUPAC rules, the parent structure is benzene, and the substituents are one "1-chloroethyl" group and three "methyl" groups. To determine the correct numbering, we must apply the lowest locant rule.

  • Option A: If the 1-chloroethyl group is at C1, the methyls are at C2, C4, and C6. The locant set is 1, 2, 4, 6 .

  • Option B: If the 1-chloroethyl group is at C2, the methyls are at C1, C3, and C5. The locant set is 1, 2, 3, 5 .

Comparing the sets term-by-term (1=1, 2=2, 3<4), Option B provides the lowest possible locant set. Thus, the correct systematic designation is 2-(1-chloroethyl)-1,3,5-trimethylbenzene.

Table 1: Chemical Identity & Physical Properties
PropertyValue
IUPAC Name 2-(1-Chloroethyl)-1,3,5-trimethylbenzene
Common Synonyms 1-Mesitylethyl chloride[1]
CAS Registry Number 51270-90-7
Molecular Formula C₁₁H₁₅Cl
Molecular Weight 182.69 g/mol
Structural Class Sterically Hindered Benzylic Halide

Mechanistic Significance: The Steric ortho-Effect

In physical organic chemistry, 2-(1-chloroethyl)-1,3,5-trimethylbenzene is celebrated for its ability to completely shut down


 reactivity.

The Causality of Reactivity: Standard secondary benzylic halides (like 1-phenylethyl chloride) undergo a mixture of


 and 

reactions depending on the solvent and nucleophile. However, in 2-(1-chloroethyl)-1,3,5-trimethylbenzene, the two ortho-methyl groups (at positions 1 and 3) create a massive steric shield around the benzylic carbon. This steric bulk physically blocks the 180° backside attack required for an

transition state.

Simultaneously, the three electron-donating methyl groups on the aromatic ring highly stabilize the intermediate carbocation via inductive effects and hyperconjugation. As demonstrated in landmark kinetic studies by, this forces the molecule to undergo pure unimolecular racemization (


) even in relatively non-polar, aprotic solvents like anhydrous acetone—a remarkable feat that defies standard solvolysis rules.
Table 2: Comparative Nucleophilic Substitution Dynamics
Substrate

Reactivity

Reactivity
Dominant Pathway (Aprotic Media)
Benzyl ChlorideHighModerate

1-Phenylethyl ChlorideModerateHighMixed

/

2-(1-Chloroethyl)-1,3,5-trimethylbenzene Negligible (Blocked) Extremely High Pure

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems . Every critical step includes an internal check to confirm the chemical state before proceeding.

Protocol A: Synthesis of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

This protocol details the conversion of 1-mesitylethanol to the target chloride using thionyl chloride (


).

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g of 1-mesitylethanol in 50 mL of anhydrous benzene within a flame-dried, round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reagent Addition: Add 1.5 equivalents of

    
    dropwise at 0°C. Causality: The dropwise addition at low temperature controls the exothermic release of 
    
    
    
    and
    
    
    gases, preventing the formation of dimeric ether side-products.
  • Reflux: Heat the reaction mixture to a gentle reflux for 10 minutes to drive the substitution to completion.

  • In-Process Validation (TLC/NMR): Pull a 0.1 mL aliquot. The system is self-validating if

    
    -NMR shows the disappearance of the benzylic carbinol proton (~5.3 ppm) and the emergence of the benzylic chloride proton shifted downfield to ~5.6 ppm.
    
  • Purification: Remove the solvent and excess

    
     under reduced pressure at room temperature. Purify the residue via short-path high-vacuum distillation without external heating (using a cold-finger). Causality: Thermal distillation at atmospheric pressure would cause the sterically strained tertiary-like chloride to undergo 
    
    
    
    elimination to mesitylethylene.

SynthesisWorkflow A 1-Mesitylethanol (Starting Material) C Reaction Mixture (Reflux 10 min) A->C B Thionyl Chloride (SOCl2) + Anhydrous Benzene B->C D Solvent & Excess SOCl2 Removal (Vacuum) C->D Cooling & Vacuum E Short-Path High-Vacuum Distillation D->E Purification F 2-(1-Chloroethyl)- 1,3,5-trimethylbenzene (Pure Product) E->F Yield Collection

Fig 1. Step-by-step synthetic workflow for 2-(1-Chloroethyl)-1,3,5-trimethylbenzene.

Protocol B: Kinetic Analysis of Unimolecular Racemization

This workflow utilizes the synthesized compound to study


 kinetics in aprotic media, adapting the classical methodology of .

Step-by-Step Methodology:

  • Chiral Resolution: Isolate optically active (R)-2-(1-chloroethyl)-1,3,5-trimethylbenzene using chiral preparative HPLC.

  • Solvation: Dissolve the enantiopure chloride in anhydrous acetone at a precisely controlled thermostat temperature (e.g., 44.5°C).

  • Polarimetric Monitoring: Transfer an aliquot to a jacketed polarimeter cell. Continuously record the optical rotation (

    
    ) over time. As the rate-limiting dissociation of the chloride ion occurs, the planar carbocation forms, followed by rapid recombination to yield a racemic mixture, driving 
    
    
    
    toward zero.
  • Dual-Variable Validation (Self-Validation): Simultaneously, pull periodic aliquots, quench them in cold carbon tetrachloride/water, and titrate the aqueous layer for free chloride ions electrometrically using silver nitrate (

    
    ).
    
    • Causality & Validation: This dual-monitoring system validates the mechanistic pathway. If the rate of racemization (loss of optical activity) perfectly matches the theoretical unimolecular rate, while the generation of free

      
       (indicating 
      
      
      
      elimination to mesitylethylene) remains minimal, the pure
      
      
      ion-pair mechanism is definitively confirmed.

RacemizationMechanism R_enant (R)-1-Mesitylethyl chloride (Optically Active) Dissociation Rate-Limiting Dissociation (-Cl⁻) R_enant->Dissociation Carbocation Mesityl-ethyl Carbocation (Planar Intermediate) Dissociation->Carbocation Recombination Fast Recombination (+Cl⁻) Carbocation->Recombination E1_path Proton Loss (-H⁺) Carbocation->E1_path Competing E1 Racemate Racemic Mixture (50% R / 50% S) Recombination->Racemate Alkene Mesitylethylene (Side Product) E1_path->Alkene

Fig 2. SN1 racemization pathway and competing E1 elimination in aprotic solvents.

Conclusion

2-(1-Chloroethyl)-1,3,5-trimethylbenzene (CAS: 51270-90-7) is much more than a standard pharmaceutical intermediate. Through the lens of structural causality, its heavily methylated aromatic ring provides an impenetrable steric fortress against bimolecular nucleophiles. By employing self-validating synthetic and kinetic protocols, researchers can leverage this molecule as a high-precision tool to probe the depths of carbocation stability, ion-pair dynamics, and unimolecular reaction mechanisms.

References

  • Hairui Chemical. "2-(1-Chloroethyl)-1,3,5-trimethylbenzene_51270-90-7 Product Specification." HairuiChem. URL:[Link]

  • Charlton, J. C., & Hughes, E. D. (1954). "Mechanism of substitution at a saturated carbon atom. Part XLI. Unimolecular racemisation of 1-mesitylethyl chloride in acetone." Journal of the Chemical Society (Resumed), 2939-2943. URL:[Link]

  • Charlton, J. C., & Hughes, E. D. (1956). "Mechanism of substitution at a saturated carbon atom. Part LI. Polar and steric ortho-effects in bimolecular Finkelstein substitutions of arylalkyl halides." Journal of the Chemical Society (Resumed), 850-854. URL:[Link]

Solubility of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene and Its Solubility

2-(1-Chloroethyl)-1,3,5-trimethylbenzene, a halogenated derivative of mesitylene[1][2], is a potentially valuable intermediate in organic synthesis. Its structure, featuring a substituted aromatic ring, makes it a candidate for use in the development of novel pharmaceuticals, agrochemicals, and specialty polymers. The chloroethyl group provides a reactive site for a variety of nucleophilic substitution and elimination reactions, allowing for the introduction of diverse functional groups.

Understanding the solubility of this compound is paramount for its practical application. Solubility data is critical for:

  • Reaction Condition Optimization: Selecting an appropriate solvent that can dissolve reactants is fundamental to achieving optimal reaction kinetics and yield.

  • Purification Processes: Crystallization, a common purification technique, is highly dependent on the differential solubility of the compound and its impurities in various solvents at different temperatures.

  • Formulation and Delivery: In the context of drug development, the solubility of a compound in various excipients and solvent systems directly impacts its bioavailability and efficacy.[3]

  • Analytical Method Development: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy require the analyte to be dissolved in a suitable solvent.[4]

This guide will provide a robust framework for researchers to systematically investigate the solubility of 2-(1-chloroethyl)-1,3,5-trimethylbenzene.

Theoretical Analysis of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[5][6] The overall process is dictated by the change in Gibbs free energy (ΔG = ΔH - TΔS), where a negative ΔG favors dissolution. This is influenced by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7]

Molecular Structure and Predicted Solubility

The molecular structure of 2-(1-chloroethyl)-1,3,5-trimethylbenzene (C11H15Cl) suggests a nuanced solubility profile.[8]

  • Nonpolar Character: The trimethylbenzene (mesitylene) core is bulky and hydrophobic, dominated by van der Waals forces. This large nonpolar surface area suggests good solubility in nonpolar solvents such as toluene, hexanes, and diethyl ether.

  • Polar Character: The presence of the chloroethyl group introduces a polar C-Cl bond, creating a dipole moment.[3] This allows for dipole-dipole interactions with polar solvents.

Given this dual nature, 2-(1-chloroethyl)-1,3,5-trimethylbenzene is expected to be miscible with a wide range of organic solvents. Its solubility will likely be highest in solvents of intermediate polarity that can effectively interact with both the aromatic ring and the chloroethyl group. It is predicted to be poorly soluble in highly polar protic solvents like water, due to the energetic cost of disrupting the strong hydrogen-bonding network of water for which the solute cannot compensate.

Factors Influencing Solubility

Several factors will influence the solubility of 2-(1-chloroethyl)-1,3,5-trimethylbenzene:

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[6][7] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solute.

  • Solvent Polarity: As discussed, the polarity of the solvent will be a key determinant. A systematic study across a range of solvents with varying dielectric constants is recommended.

  • Molecular Size and Shape: The relatively large size of the molecule may hinder its ability to be effectively solvated by smaller solvent molecules.[7]

Experimental Determination of Solubility

A systematic approach to determining the solubility of 2-(1-chloroethyl)-1,3,5-trimethylbenzene is essential. The following section details two robust and widely used methods: the isothermal equilibrium method and a spectroscopic method.

Isothermal Equilibrium (Gravimetric) Method

This method is considered a gold standard for its accuracy and directness. It involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.[9]

  • Preparation of Saturated Solution:

    • To a series of sealed vials, add a known mass of a selected organic solvent (e.g., 5.00 g).

    • Add an excess of 2-(1-chloroethyl)-1,3,5-trimethylbenzene to each vial, ensuring a solid phase remains.

    • Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • After the equilibration period, cease agitation and allow the vials to stand in the temperature-controlled bath for at least 4 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known mass of the clear supernatant using a pre-weighed, pre-warmed syringe.

    • Transfer this aliquot to a pre-weighed vial.

    • Determine the mass of the aliquot of the saturated solution.

  • Determination of Solute Mass:

    • Evaporate the solvent from the aliquot under a stream of nitrogen or in a vacuum oven at a temperature that ensures solvent removal without loss of the solute.

    • Once a constant mass is achieved, the remaining mass is that of the dissolved 2-(1-chloroethyl)-1,3,5-trimethylbenzene.

  • Calculation of Solubility:

    • Solubility ( g/100 g solvent) = (mass of solute / (mass of saturated solution - mass of solute)) * 100

  • Equilibrium Confirmation: Samples taken at different time points (e.g., 24h and 48h) should yield the same solubility value, confirming that equilibrium has been reached.

  • Reproducibility: The experiment should be performed in triplicate to ensure the precision of the results.

  • Mass Balance: The sum of the determined masses of the solute and solvent should be equal to the initial mass of the saturated solution aliquot.

Isothermal_Equilibrium_Workflow cluster_prep Preparation of Saturated Solution cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solute to known mass of solvent prep2 Equilibrate in shaker bath at constant T prep1->prep2 24-48h analysis1 Settle undissolved solid prep2->analysis1 analysis2 Withdraw known mass of supernatant analysis1->analysis2 analysis3 Evaporate solvent analysis2->analysis3 analysis4 Weigh remaining solute analysis3->analysis4 calc1 Calculate solubility (g/100g solvent) analysis4->calc1

Caption: Workflow for the Isothermal Equilibrium Method.

UV-Vis Spectroscopic Method

This method is suitable for compounds that have a chromophore and can be faster than the gravimetric method, though it is an indirect measurement.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of 2-(1-chloroethyl)-1,3,5-trimethylbenzene in the chosen solvent with accurately known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration. According to the Beer-Lambert law, this should be a linear relationship.

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the isothermal equilibrium method (Section 3.1.1, step 1).

  • Sample Analysis:

    • After equilibration and settling, withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to bring the absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

  • Linearity of Calibration Curve: The R² value of the calibration curve should be > 0.99 to ensure a reliable correlation between absorbance and concentration.

  • Validation with Gravimetric Method: For a given solvent, the solubility determined by the spectroscopic method should be validated against the result from the gravimetric method.

Spectroscopic_Method_Workflow cluster_cal Calibration cluster_sample Sample Analysis cal1 Prepare standard solutions of known concentration cal2 Measure absorbance at λmax cal1->cal2 cal3 Plot calibration curve (Abs vs. Conc) cal2->cal3 sample3 Measure absorbance of diluted sample sample1 Prepare saturated solution sample2 Dilute supernatant sample1->sample2 sample2->sample3 calc Calculate concentration from calibration curve sample3->calc final_calc Apply dilution factor to get solubility calc->final_calc

Sources

Potential applications of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Applications of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene in Organic Synthesis

Executive Summary: The "Mesityl Effect" in Synthetic Chemistry

2-(1-Chloroethyl)-1,3,5-trimethylbenzene (CAS: 51270-90-7), often referred to as


-chloroethylmesitylene, represents a specialized class of benzylic halides where steric bulk and electronic stabilization converge. Unlike its simpler analog, (1-chloroethyl)benzene, this molecule features a 1,3,5-trimethyl (mesityl) core that exerts significant steric pressure on the reactive center.

For researchers in drug discovery and polymer science, this compound is not merely a reagent but a structural architect . Its utility stems from two key properties:

  • Steric Shielding: The two ortho-methyl groups block nucleophilic attack (

    
    ) at the benzylic carbon, forcing reactions to proceed via 
    
    
    
    or radical pathways.
  • Radical Stability: The mesityl group stabilizes the benzylic radical, making it an exceptional initiator for Controlled Radical Polymerization (CRP), specifically Atom Transfer Radical Polymerization (ATRP).

This guide details the synthesis, reactivity profile, and high-value applications of this compound, moving beyond basic textbook chemistry to industrial-grade protocols.

Synthesis & Structural Integrity

Before deployment, purity is paramount. Commercial sources often contain the des-methyl analog or hydrolysis products (alcohols). The most robust synthesis route for the lab involves a three-step sequence from mesitylene to ensure regiochemical fidelity.

Recommended Synthetic Workflow
  • Friedel-Crafts Acylation: Mesitylene + Acetyl Chloride

    
     2-Acetylmesitylene.
    
  • Reduction: 2-Acetylmesitylene +

    
    
    
    
    
    1-Mesitylethanol.
  • Chlorination: 1-Mesitylethanol +

    
    
    
    
    
    Target Molecule .

Why this route? Direct chloromethylation with acetaldehyde (Blanc reaction variant) often yields polymeric byproducts. The acylation route guarantees the carbon skeleton structure.

SynthesisWorkflow Mesitylene Mesitylene (Start) Acylation Step 1: Acylation (Acetyl Chloride/AlCl3) Mesitylene->Acylation AcetylMesitylene 2-Acetylmesitylene (Intermediate) Acylation->AcetylMesitylene Reduction Step 2: Reduction (NaBH4/MeOH) AcetylMesitylene->Reduction Alcohol 1-Mesitylethanol (Intermediate) Reduction->Alcohol Chlorination Step 3: Chlorination (SOCl2/DCM) Alcohol->Chlorination Target 2-(1-Chloroethyl)- 1,3,5-trimethylbenzene Chlorination->Target

Figure 1: Step-wise synthesis ensuring regiochemical purity and minimizing isomeric byproducts.

Core Application: Atom Transfer Radical Polymerization (ATRP)

The primary industrial application of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene is as an initiator for ATRP .

Mechanism & Rationale

In ATRP, the equilibrium between the dormant species (alkyl halide) and the active species (radical) determines the polydispersity (PDI) of the polymer.

  • Fast Initiation: The bond dissociation energy of the C-Cl bond in this molecule is lower than that of the propagating chain (e.g., polystyrene or acrylate) due to the relief of steric strain upon radical formation (rehybridization from

    
     to 
    
    
    
    ).
  • Result: Initiation is faster than propagation (

    
    ), a prerequisite for narrow PDI polymers.
    
Protocol: Synthesis of Low-PDI Polystyrene
  • Target: Polystyrene with

    
     g/mol , PDI < 1.1.
    
  • Reagents:

    • Monomer: Styrene (purified, passed through basic alumina).

    • Initiator: 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (1 eq).

    • Catalyst: CuBr (1 eq).

    • Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) (1 eq).

Step-by-Step Methodology:

  • Schlenk Line Setup: Flame-dry a 25 mL Schlenk tube and cycle with

    
     three times.
    
  • Component Loading: Add CuBr (14.3 mg, 0.1 mmol) under positive

    
     flow.
    
  • Degassing: Add Styrene (10.4 g, 100 mmol), PMDETA (17.3 mg, 0.1 mmol), and the Initiator (18.2 mg, 0.1 mmol). Perform three freeze-pump-thaw cycles to remove

    
     (critical: oxygen kills the radical chain).
    
  • Polymerization: Immerse the tube in an oil bath at 110°C. Stir at 300 rpm.

    • Note: The solution will turn green/brown as the Cu(I)/Cu(II) equilibrium is established.

  • Termination: After 4-6 hours (depending on desired conversion), expose the reaction to air and dilute with THF. The solution will turn blue (oxidation to Cu(II)).

  • Purification: Pass through a neutral alumina column to remove copper salts. Precipitate into cold methanol.

Data Interpretation:

Parameter Value Notes
Conversion 60-80% Controlled by time; stop early for lower PDI.

|


 (Theoretical) | [Monomer]/[Initiator] × MW × Conv. | Linear dependence confirms "living" character. |
| PDI (

) | 1.05 - 1.15 | Indicates successful initiation by the mesityl group. |

Advanced Application: Sterically Hindered Ligand Synthesis

Beyond polymers, this molecule is a precursor for bulky N-heterocyclic carbenes (NHCs) or amine ligands used in transition metal catalysis. The "mesityl-ethyl" wingtip provides a unique chiral environment (if resolved) or simply massive steric bulk to stabilize low-coordinate metal centers.

Challenge: The Nucleophilic Substitution Barrier

Direct


 substitution with amines is extremely slow due to the ortho-methyl blockade.
  • Solution: Promote an

    
     pathway using a polar aprotic solvent and a Lewis acid scavenger, or use high pressure.
    
Protocol: Synthesis of N-(1-Mesitylethyl)imidazole
  • Reagents: Imidazole (2 eq),

    
     (3 eq), Initiator (1 eq), NaI (0.1 eq, catalyst).
    
  • Solvent: DMF or Acetonitrile (high dielectric constant promotes ionization).

  • Conditions: Heat to 80°C for 24 hours. The NaI converts the chloride to a transient iodide (Finkelstein reaction), which is a better leaving group, facilitating the ionization to the carbocation.

  • Workup: The product is the N-alkylated imidazole. This can be further quaternized to form an imidazolium salt (NHC precursor).

ReactionPathway Start 2-(1-Chloroethyl)- 1,3,5-trimethylbenzene SN2 Path A: Direct SN2 (Blocked by ortho-Me) Start->SN2  Very Slow SN1 Path B: SN1 Ionization (Favored in DMF/Heat) Start->SN1  Rate Determining Step Cation Stable Benzylic Carbocation SN1->Cation Product N-Alkylated Product (Bulky Ligand) Cation->Product  Fast Trapping

Figure 2: Mechanistic pathway highlighting the necessity of SN1 conditions due to steric hindrance.

Troubleshooting & Safety

  • Instability: The benzylic chloride is prone to hydrolysis. Store under inert gas at 4°C. If the liquid turns acidic (HCl fumes), it has degraded.

  • Elimination: Under strongly basic conditions (e.g., NaOtBu), the molecule prefers elimination to form 2-vinyl-1,3,5-trimethylbenzene . If your substitution yield is low, check for the vinyl byproduct via NMR (peaks at ~5.5 and 6.0 ppm).

References

  • Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews. [Link]

  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Section on Steric Effects in Nucleophilic Substitution).
  • Percec, V., et al. (2006). Ultrafast Synthesis of Ultrahigh Molar Mass Polymers by Metal-Catalyzed Living Radical Polymerization. Journal of the American Chemical Society. [Link]

  • PubChem Database. (n.d.). Compound Summary for CAS 51270-90-7. National Library of Medicine. [Link]

Methodological & Application

Friedel-Crafts alkylation of aromatic compounds using 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodological framework for utilizing 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (also referred to as


-chloroethylmesitylene) as an electrophile in Friedel-Crafts (FC) alkylation.

Unlike standard benzyl chlorides, this reagent generates a carbocation flanked by two ortho-methyl groups. This steric bulk creates a unique "molecular gate" that suppresses polyalkylation but significantly retards the rate of nucleophilic attack. Successful utilization requires protocols that balance carbocation generation rates against nucleophilic trapping efficiency to prevent polymerization or reversibility.

Key Applications
  • Pharmacophore Synthesis: Construction of 1,1-diarylethane scaffolds common in estrogen receptor modulators and anticancer agents.

  • Molecular Rotors: Synthesis of sterically geared aromatic systems.

  • Polymer Chemistry: Introduction of bulky pendant groups to modify glass transition temperatures (

    
    ).
    

Mechanistic Insight & Chemical Logic

The Electrophile: 1-(Mesityl)ethyl Cation

Upon interaction with a Lewis Acid (LA), the reagent yields the 1-(2,4,6-trimethylphenyl)ethyl cation .

  • Stability: The cation is highly stabilized by resonance from the electron-rich mesitylene ring.

  • Steric Shielding: The two ortho-methyl groups create a "picket fence" around the benzylic center. This prevents the approach of bulky nucleophiles, enforcing high regioselectivity (typically para on the nucleophile) and preventing double alkylation.

Reaction Pathway

The reaction follows an


-like mechanism typical of Friedel-Crafts alkylations, but the rate-determining step is often the nucleophilic attack rather than ionization, due to the steric barrier.

FC_Mechanism Reagent 2-(1-Chloroethyl)- 1,3,5-trimethylbenzene Complex Activated Complex Reagent->Complex + LA LA Lewis Acid (e.g., AlCl3) LA->Complex Cation Sterically Hindered Carbocation Complex->Cation - [LA-Cl]- Sigma Sigma Complex Cation->Sigma + Nucleophile (Slow Step) Nucleophile Aromatic Nucleophile Nucleophile->Sigma Product 1,1-Diarylethane Product Sigma->Product - H+

Figure 1: Mechanistic pathway highlighting the steric bottleneck at the cation stage.

Experimental Protocols

Method A: Traditional Lewis Acid Catalysis (High Activity)

Best for: Deactivated nucleophiles (e.g., halobenzenes) or when high conversion is required regardless of isomer distribution.

Reagents:

  • Electrophile: 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (1.0 equiv)

  • Nucleophile: Aromatic substrate (3.0–5.0 equiv, used as solvent if liquid)

  • Catalyst: Aluminum Chloride (

    
    ), anhydrous (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM) or Nitromethane (

    
    )
    

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Catalyst Suspension: Charge the flask with

    
     (1.1 equiv) and dry DCM (5 mL/mmol). Cool to 0°C in an ice bath.
    
  • Nucleophile Addition: Add the aromatic nucleophile. Note: If the nucleophile is solid, dissolve it in minimal DCM.

  • Electrophile Addition: Dissolve 2-(1-Chloroethyl)-1,3,5-trimethylbenzene in DCM. Add dropwise over 30 minutes.

    • Why? Slow addition keeps the concentration of the highly reactive cation low, minimizing homocoupling/polymerization.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor by TLC/GC-MS.

  • Quench: Pour the mixture carefully onto crushed ice/HCl.

  • Workup: Extract with DCM (3x), wash with brine, dry over

    
    , and concentrate.
    
Method B: HFIP-Mediated "Green" Alkylation (Metal-Free)

Best for: Electron-rich nucleophiles (anisole, toluene, xylenes) and minimizing toxic waste. This method utilizes the high ionizing power of Hexafluoroisopropanol (HFIP) to generate the cation without strong metal halides.

Reagents:

  • Electrophile: 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (1.0 equiv)

  • Nucleophile: Aromatic substrate (1.2 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (0.5 M concentration)

Protocol:

  • Dissolution: In a sealable reaction vial, dissolve the electrophile and nucleophile in HFIP.

  • Reaction: Stir at RT (25°C). If no reaction occurs after 2 hours, heat to 50°C.

    • Mechanism:[1][2][3][4][5][6][7] HFIP hydrogen-bonds to the chloride leaving group, facilitating ionization in a mild, non-nucleophilic environment.

  • Workup: Evaporate the HFIP (can be recycled). Flash chromatography usually yields pure product.

Data Summary & Optimization

The following table summarizes expected outcomes based on nucleophile electronics.

Nucleophile TypeExampleRec. MethodExp. YieldRegioselectivity
Electron Rich Anisole, XyleneMethod B (HFIP)85-95%>95% para
Neutral Benzene, TolueneMethod A (

)
70-85%>90% para
Deactivated ChlorobenzeneMethod A (

)
40-60%Mix o/p
Highly Hindered MesityleneNot Recommended <10%N/A (Steric Clash)
Troubleshooting Guide

Issue 1: No Reaction (Recovered Starting Material)

  • Cause: The steric bulk of the mesityl group prevents the nucleophile from reaching the cationic center.

  • Solution: Switch to a smaller nucleophile or increase temperature to 40°C. If using Method A, switch solvent to Nitromethane to increase the ionizing power of the Lewis Acid.

Issue 2: Polymerization (Gummy residue)

  • Cause: The cation reacts with the starting material (which contains an aromatic ring) instead of the nucleophile.[6]

  • Solution: Increase the equivalents of the Nucleophile (to 5-10 equiv) to statistically favor the cross-reaction. Ensure strictly dropwise addition of the electrophile.

Issue 3: Isomerization (1,2-hydride shifts)

  • Cause: Although the benzylic cation is stable, high temperatures can cause rearrangement to a linear alkyl chain.

  • Solution: Keep reaction temperature below 0°C during addition.

Workflow Visualization

Workflow Start Start: Reagent Prep Check Nucleophile Type? Start->Check PathA Method A: AlCl3/DCM (Standard) Check->PathA Deactivated/Neutral PathB Method B: HFIP (Green/Mild) Check->PathB Electron Rich StepA1 Cool to 0°C Add AlCl3 PathA->StepA1 StepB1 Mix in HFIP Room Temp PathB->StepB1 StepA2 Slow Addition of Electrophile StepA1->StepA2 Monitor Monitor (TLC/GC) StepA2->Monitor StepB1->Monitor Quench Ice/Water Quench (Method A only) Monitor->Quench Complete Purify Flash Chromatography Monitor->Purify Complete (Method B) Quench->Purify

Figure 2: Decision matrix for selecting the optimal alkylation protocol.

References

  • Friedel-Crafts Alkylation Mechanism & Catalysts

    • Olah, G. A.
    • Chemistry Steps. "Friedel-Crafts Alkylation Mechanism and Limitations."

  • Steric Hindrance in FC Reactions

    • Chemistry LibreTexts. "Limitations of Friedel-Crafts Alkylations."

  • Synthesis of 1,1-Diarylethanes

    • Naret, T., et al. "Metal-Catalyzed Synthesis of 1,1-Diarylethylene Scaffolds." ResearchGate.[8]

  • Note on HFIP: While specific HFIP papers for this exact molecule are emerging, the solvent's ability to promote ionization in benzylic chlorides is well-documented in modern green chemistry literature (e.g., J. Org. Chem.

Disclaimer: This document is for research purposes only. All chemical handling must be performed in a fume hood with appropriate PPE.

Sources

Application Note: Sterically Controlled Friedel-Crafts Alkylation using 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the Friedel-Crafts alkylation of aromatic nucleophiles using 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (hereafter referred to as 1-CEM ).

Unlike standard benzyl chlorides, 1-CEM presents a unique synthetic challenge: Extreme Steric Hindrance . The reactive center is flanked by two ortho-methyl groups from the mesitylene ring. This steric shielding stabilizes the carbocation intermediate but significantly retards nucleophilic attack, making the system prone to competitive elimination (dehydrohalogenation) to form 2-vinyl-1,3,5-trimethylbenzene.

This guide provides a self-validating protocol designed to maximize the Substitution (


) pathway while suppressing Elimination (

).

Critical Process Parameters (CPPs)

To ensure reproducibility, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Temperature -20°C to 0°C Higher temperatures favor the entropic elimination pathway (formation of vinyl species). Low temperature stabilizes the carbocation-catalyst complex.
Catalyst

(Sublimed)
Requires a strong Lewis acid to force ionization against the steric bulk. Weaker acids (

) often fail to initiate ionization.
Solvent Dichloromethane (DCM) Non-nucleophilic, polar enough to solvate the ion pair but does not trap the cation. Avoid Ethers (they complex the Lewis Acid).
Stoichiometry 1.0 : 3.0 (R-Cl : Arene) Excess nucleophile (Arene) is required to drive the bimolecular attack step, which is kinetically slow due to sterics.
Atmosphere Argon/Nitrogen Moisture generates

gas and deactivates the catalyst, leading to stalled reactions and variable yields.

Mechanistic Pathway & Logic[1][2]

The reaction proceeds via a rate-limiting ionization to form a 1-Mesitylethyl Cation . The high stability of this cation (benzylic + hyperconjugation from methyls) makes it long-lived, but the ortho-methyls create a "steric pocket" that blocks the approach of the nucleophile.

Pathway Visualization

FC_Mechanism Substrate 1-CEM (Precursor) Complex Lewis Acid Complex (Activated) Substrate->Complex + AlCl3 Low Temp Cation 1-Mesitylethyl Cation (Sterically Shielded) Complex->Cation - AlCl4- Product 1,1-Diarylethane (Substitution Product) Cation->Product + Arene (Nucleophile) Major Path (-20°C) SideProduct Vinyl Mesitylene (Elimination Product) Cation->SideProduct - H+ Minor Path (>10°C)

Figure 1: Mechanistic bifurcation. Control of temperature is the primary lever to favor the green path (Substitution) over the red path (Elimination).

Step-by-Step Experimental Protocol

Scale: 10 mmol (approx. 1.8 g of 1-CEM) Target Nucleophile: Benzene (as model arene)

Phase 1: Preparation & Drying
  • Glassware: Oven-dry a 100 mL two-neck round-bottom flask (RBF), a pressure-equalizing addition funnel, and a magnetic stir bar overnight. Assemble under a stream of Argon.

  • Solvent: Ensure Dichloromethane (DCM) is anhydrous (distilled over

    
     or from a solvent system). Benzene must be anhydrous.
    
Phase 2: Catalyst Activation
  • Charge the RBF with anhydrous

    
     (1.5 g, 11 mmol, 1.1 equiv) .
    
    • Note: Weigh quickly to minimize hydrolysis.

  • Add 20 mL of anhydrous DCM . The catalyst will form a suspension.

  • Cool the suspension to -20°C using a Cryo-cool or

    
    /Dry Ice bath (Acetone/Dry Ice is too cold at -78°C; the reaction will be too sluggish).
    
Phase 3: Substrate Addition
  • In the addition funnel, dissolve 1-CEM (1.83 g, 10 mmol) and Benzene (2.34 g, 30 mmol, 3 equiv) in 10 mL DCM .

    • Optimization: Premixing the nucleophile (Benzene) with the electrophile ensures that as soon as the cation forms, the trap is available.

  • Dropwise Addition: Add the solution to the

    
     suspension over 30 minutes .
    
    • Observation: The mixture typically turns deep orange or red, indicating the formation of the charge-transfer complex/cation.

    • Control: Maintain internal temperature below -10°C.

Phase 4: Reaction & Quench
  • Stir at -10°C to 0°C for 2–4 hours.

    • Monitoring: Check TLC (Hexanes/EtOAc 95:5). Look for the disappearance of the starting chloride (

      
      ) and appearance of the diaryl product (
      
      
      
      ).
  • Quench: Pour the cold reaction mixture slowly into a beaker containing 100 g of crushed ice and 10 mL conc. HCl .

    • Why HCl? It prevents the formation of insoluble aluminum hydroxide emulsions.

Phase 5: Workup & Isolation
  • Separate layers. Extract the aqueous layer with DCM (

    
     mL).
    
  • Wash combined organics with ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (sat. aq.) and Brine.[1][2]
    
  • Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization from Ethanol/Hexane is usually preferred over column chromatography for these crystalline solids.

Workflow Visualization

Workflow Start Start: Dry Glassware Argon Purge CatPrep Suspend AlCl3 in DCM Cool to -20°C Start->CatPrep Add Add 1-CEM + Arene (Slow Addition) CatPrep->Add React Stir -10°C (2-4 hrs) Deep Red Color Add->React Quench Pour onto Ice/HCl React->Quench Workup Extract (DCM) Wash (NaHCO3) Dry (MgSO4) Quench->Workup Finish Isolate Product (Recrystallize) Workup->Finish

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Analysis

Common Failure Modes
ObservationDiagnosisCorrective Action
Product contains vinyl peaks (NMR:

5.2, 5.6 ppm)
Elimination Dominating. Reaction temperature was too high or base was present.Lower temp to -20°C. Ensure no amine impurities are present. Increase equivalents of Nucleophile.
Recovery of starting material Catalyst Poisoning. Moisture deactivated the

.
Use fresh, sublimed

. Flame-dry glassware.
Polymerization / Tar Over-reaction. The product is more reactive than the starting material.Stop reaction earlier. Dilute reaction mixture (0.1 M).
Validation (NMR Signature)
  • Starting Material (1-CEM): Quartets at

    
     ppm (CH-Cl).
    
  • Product (1,1-Diarylethane): The quartet shifts upfield to

    
     ppm (Ar-CH-Ar). The loss of the Cl atom changes the chemical environment significantly.
    

References

  • Friedel-Crafts Chemistry: Olah, G. A.[3] Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic text on mechanism and Lewis Acid selection).

  • Steric Control in Alkylation: Synthesis of 1,1′-Diarylethanes and Related Systems. (Discusses displacement of hindered benzylic systems).

  • Elimination Side Reactions: The pyrolysis of 1-(1-chloroethyl)-2-methylbenzene. (Mechanistic insight into the elimination of hindered chloroethyl arenes).

  • Lewis Acid Catalysis: Alkylation of Benzene with Benzyl Chloride. (Comparative study of Lewis Acids).

Sources

Application Note: Lewis Acid Catalysis for Sterically Hindered Benzylic Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for the use of Lewis acid catalysts in alkylation reactions involving 2-(1-Chloroethyl)-1,3,5-trimethylbenzene .

Subject: 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Chloroethylmesitylene)
Date:  October 26, 2023
Version:  1.2
Author:  Senior Application Scientist, Chemical Process Development Group

Executive Summary & Scientific Context

The alkylation of aromatic substrates using 2-(1-Chloroethyl)-1,3,5-trimethylbenzene presents a unique challenge in physical organic chemistry. Unlike simple benzyl chlorides, this substrate features a secondary benzylic center flanked by two ortho-methyl groups.[1] This 1,3,5-trimethyl substitution pattern (mesityl group) creates significant steric hindrance, shielding the reactive center while simultaneously stabilizing the resulting carbocation through electron donation (hyperconjugation and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-resonance).

Successful alkylation requires a Lewis Acid (LA) catalyst capable of ionizing the C-Cl bond to generate the 1-mesitylethyl cation without promoting competitive side reactions such as:

  • Dealkylation: The electron-rich mesityl ring is prone to acid-catalyzed cleavage (reversal of Friedel-Crafts).[1]

  • Polymerization: Cationic polymerization initiated by the styrene-like character of the dehydrohalogenated intermediate.

  • Isomerization: Hydride shifts, though less likely in this specific ethyl backbone, remain a risk at high temperatures.[1]

This guide outlines a validated protocol using Iron(III) Chloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)  and Zinc Chloride (

)
as preferred catalysts, balancing ionization potential with substrate integrity.

Mechanistic Insight & Catalyst Selection

The Challenge of the Crowded Cation

The reaction proceeds via an


-like mechanism. The Lewis acid coordinates with the chlorine atom, weakening the bond and generating a contact ion pair.

Key Mechanistic Pathway:

  • Activation:

    
    
    
  • Ionization: Formation of the 1-mesitylethyl cation (sterically crowded but electronically stabilized).

  • Nucleophilic Attack: The aromatic nucleophile attacks the cation. Due to steric bulk, this step is rate-limiting and highly sensitive to the size of the nucleophile.

  • Rearomatization: Loss of a proton restores aromaticity.[2]

Catalyst Selection Matrix

For this specific substrate, "stronger" is not always better.[1]


 often leads to tarring or dealkylation of the mesityl group.
Lewis AcidAcidity (Hardness)SuitabilityNotes
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

High (Hard)LowRisk: Promotes rapid dealkylation and polymerization. Use only at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

to

.

High (Intermediate)High Preferred: Excellent balance of activity and solubility. Effective at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

to RT.

Moderate (Soft)High Selectivity Specialist: Best for highly reactive nucleophiles (e.g., phenols, anisole). Minimal side reactions.
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

High (Hard)ModerateGood for anhydrous conditions but difficult to quench cleanly without emulsions.
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Moderate (Lewis Superacid)HighGreen Alternative: Recyclable, works with low loading (1-5 mol%), but higher cost.
Mechanistic Visualization

The following diagram illustrates the critical "Steric Gating" effect governed by the catalyst choice.

G Start Substrate (2-(1-Chloroethyl)-1,3,5-trimethylbenzene) Complex LA-Complex (Activated) Start->Complex + Lewis Acid (FeCl3) Cation 1-Mesitylethyl Cation Complex->Cation Ionization (Rate Determining) Dealkyl Dealkylation (Loss of Mesitylene) Complex->Dealkyl Strong Acid (AlCl3) High Temp Product Alkylated Product Cation->Product + Ar-H (Steric Gating) Polymer Polymerization (Tars) Cation->Polymer Low Nucleophile Conc.

Figure 1: Reaction pathway showing the critical ionization step and potential divergence into side reactions if catalyst acidity is too high.[1]

Experimental Protocol

Protocol A: -Catalyzed Alkylation (Standard)

Objective: Coupling 2-(1-Chloroethyl)-1,3,5-trimethylbenzene with Benzene/Toluene.[1] Scale: 10 mmol

Reagents:
  • Electrophile: 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (1.83 g, 10 mmol).[1]

  • Nucleophile/Solvent: Anhydrous Benzene or Toluene (20 mL, ~20 equiv). Note: Using the nucleophile as solvent minimizes polymerization.

  • Catalyst: Anhydrous ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (162 mg, 1.0 mmol, 10 mol%).
    
  • Quench: 1M

    
     (ice-cold).
    
Step-by-Step Procedure:
  • System Prep: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Catalyst Charge: Under nitrogen flow, add anhydrous

    
     (10 mol%) to the flask.
    
  • Nucleophile Addition: Add the aromatic nucleophile (Benzene/Toluene) via syringe. Cool the mixture to 0°C using an ice bath.

    • Why? Cooling suppresses the reversibility of the reaction and prevents hydride shifts.

  • Electrophile Addition (Critical): Dissolve the electrophile in a minimal amount of the nucleophile (2 mL). Add this solution dropwise over 15-20 minutes.

    • Self-Validating Step: The solution should evolve from yellow to dark red/brown, indicating the formation of the charge-transfer complex. If it turns black/tarry immediately, the addition is too fast.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) and stir for an additional 2-4 hours. Monitor by TLC (Hexanes/EtOAc 95:5).[1]

  • Quench: Pour the reaction mixture into 50 mL of ice-cold 1M

    
     with vigorous stirring. The organic layer should lighten in color.
    
  • Workup: Extract with Diethyl Ether (

    
     mL). Wash combined organics with Brine (
    
    
    
    ), dry over
    
    
    , and concentrate
    • Purification: Flash column chromatography (Silica gel, 100% Hexanes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       5% EtOAc/Hexanes).
      
Protocol B: -Catalyzed Alkylation (High Selectivity)

Objective: Alkylation of electron-rich aromatics (e.g., Anisole, Phenol).[1] Modifications:

  • Catalyst: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (1.0 equiv) or 
    
    
    
    supported on Silica.
  • Solvent: Dichloromethane (DCM) or Nitromethane (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Temperature: Reflux (

    
    ) may be required due to the lower activity of Zinc.
    

Optimization Workflow

Use the following logic flow to troubleshoot or optimize yields.

Optimization Start Initial Run (FeCl3, 0°C) CheckYield Analyze Yield & Purity Start->CheckYield LowYield Low Conversion? CheckYield->LowYield < 40% SideProducts Polymer/Tars? CheckYield->SideProducts Black Gum Isomers Isomerization? CheckYield->Isomers Wrong Regio Action1 Increase Temp to 40°C OR Switch to AlCl3 (-20°C) LowYield->Action1 Action2 Dilute Reaction (0.1 M) Slow Addition Rate SideProducts->Action2 Action3 Switch to ZnCl2 Reduce Temp Isomers->Action3

Figure 2: Decision tree for reaction optimization based on observed impurities.

Safety & Handling

  • Substrate Toxicity: Chlorinated benzylic compounds are potent lachrymators and alkylating agents.[1] Handle exclusively in a fume hood.

  • Exotherm Control: The reaction with

    
     can be violently exothermic. Never add solid catalyst to the neat electrophile.
    
  • Waste: Quenched aqueous layers contain metal salts (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , 
    
    
    
    ). Dispose of according to heavy metal waste regulations.

References

  • Olah, G. A., & Krishnamurti, R. (1990).[1] Friedel-Crafts Alkylations. Comprehensive Organic Synthesis.

    • [1]

  • Barclay, L. R. C., Sonawane, H. R., & Hudson, J. C. (1972).[1] Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides.[1][3] Canadian Journal of Chemistry.

    • [1]

  • Rueping, M., & Nachtsheim, B. J. (2010).[1] A Review of New Developments in the Friedel–Crafts Alkylation – From Green Chemistry to Asymmetric Catalysis. Beilstein Journal of Organic Chemistry.

    • [1]

  • Kodomari, M., Nawa, S., & Miyoshi, T. (2002).[1] Silica gel-supported zinc chloride catalyzed Friedel–Crafts alkylation of aromatic compounds with benzyl halides.[1] Chemical Communications.[1]

Sources

Nucleophilic substitution reactions of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene with amines

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the nucleophilic substitution of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (also referred to as


-methylmesityl chloride) with amines.

Technical Preface: This transformation presents a classic "Steric vs. Electronic" conflict in organic synthesis. The substrate features a secondary benzylic chloride stabilized by an electron-rich mesityl ring (favoring


 ionization), yet the ortho-methyl groups (positions 1 and 3) create a "steric wall" that severely inhibits nucleophilic attack and promotes elimination to 2-vinyl-1,3,5-trimethylbenzene .

Successful amination requires a protocol that maximizes the lifetime of the carbocation intermediate while suppressing the thermodynamic drive toward elimination.

Subject: 2-(1-Chloroethyl)-1,3,5-trimethylbenzene Reaction Class:


 Nucleophilic Substitution (with competing E1 Elimination)
Target Audience:  Medicinal Chemists, Process Development Scientists
Version:  2.4 (Optimized for High-Throughput Screening)

Mechanistic Insight & Strategy

The Steric-Electronic Paradox

The substrate, 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (1) , possesses a secondary benzylic carbon. Under standard conditions, one might expect a mix of


 and 

pathways. However, the 1,3,5-trimethyl substitution pattern (the mesityl system) imposes two critical constraints:
  • 
     Blockade:  The two ortho-methyl groups prevent the backside approach required for concerted 
    
    
    
    displacement.
  • Carbocation Stability (

    
     Driver):  The electron-donating methyl groups stabilize the benzylic carbocation intermediate via hyperconjugation and inductive effects, making ionization facile.
    

The Challenge: The same steric bulk that blocks


 also hinders the incoming amine from attacking the planar carbocation. Consequently, the amine often acts as a base, abstracting a 

-proton to form the styrene derivative (Elimination).
Reaction Pathway Visualization

The following diagram illustrates the divergent pathways. The goal of this protocol is to maximize Path A (


) and minimize Path B  (E1).

ReactionPathways cluster_conditions Critical Control Factors Substrate Substrate 2-(1-Chloroethyl)-1,3,5-trimethylbenzene Ionization Transition State Ionization (Slow Step) Substrate->Ionization - Cl⁻ Carbocation Intermediate Benzylic Carbocation Ionization->Carbocation Product_Sub Target Product Benzylic Amine (Substitution) Carbocation->Product_Sub Path A: Nucleophilic Attack (Kinetic Control) Product_Elim Side Product Vinyl Mesitylene (Elimination) Carbocation->Product_Elim Path B: Deprotonation (Thermodynamic Control) Solvent Polar Aprotic Solvent (Promotes Ionization) Temp Moderate Temp (<60°C) (Suppresses Elimination)

Figure 1: Mechanistic divergence between substitution and elimination. Path A is favored by high amine concentration and moderate temperatures.

Experimental Protocol

Materials & Safety
  • Precursor: 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (Store at 4°C; lachrymator).

  • Amine Nucleophiles: Primary or secondary amines (e.g., pyrrolidine, morpholine, n-butylamine).[1]

  • Solvent: Acetonitrile (MeCN) or Nitromethane (CH₃NO₂). Note: High dielectric constant solvents are required to stabilize the carbocation.

  • Scavenger: Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA).

Method A: High-Pressure Amination (Recommended)

This method utilizes a sealed tube to allow for higher amine concentrations without solvent reflux, pushing the equilibrium toward substitution via mass action.

  • Preparation: In a 15 mL pressure vial equipped with a magnetic stir bar, dissolve 1.0 equiv (e.g., 200 mg) of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene in 3.0 mL of anhydrous Acetonitrile (MeCN).

  • Nucleophile Addition: Add 5.0 equiv of the target amine.

    • Expert Tip: If the amine is a liquid (e.g., pyrrolidine), it can act as a co-solvent. A higher ratio (10 equiv) significantly reduces elimination by statistically favoring nucleophilic capture over proton abstraction.

  • Base Addition: Add 1.5 equiv of DIPEA (Hünig's Base).

    • Note: While the amine itself is basic, DIPEA is sterically non-nucleophilic and will scavenge the HCl byproduct, preventing the formation of amine-hydrochloride salts which can stall the reaction.

  • Reaction: Seal the vial and heat to 50°C for 12–24 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting chloride (

      
      ) and the appearance of the amine (
      
      
      
      , stains with Ninhydrin/Dragendorff).
  • Work-up:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL).

    • Wash with Saturated NaHCO₃ (2 x 10 mL) to remove salts.

    • Wash with Brine (1 x 10 mL).

    • Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient from 100% Hexane (to elute the elimination product) to 10% MeOH/DCM (to elute the amine).

Method B: Iodide-Catalyzed Substitution (Finkelstein-Type)

For less reactive amines (e.g., anilines), iodide catalysis can accelerate the reaction by converting the chloride to a more labile iodide in situ.[1]

  • Dissolution: Dissolve 1.0 equiv of substrate in Acetone or Butanone.

  • Catalyst: Add 0.2 equiv of Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI).

  • Execution: Follow the heating and work-up steps from Method A. The transient benzylic iodide reacts faster with the amine, potentially outcompeting the elimination pathway.

Data Analysis & Troubleshooting

Expected Outcomes

The following table summarizes typical yields based on amine sterics.

Amine ClassExample NucleophileSubstitution Yield (%)Elimination Yield (%)Notes
Primary (Unbranched) n-Butylamine65 - 75%15 - 25%Good nucleophile, low steric bulk.[1]
Cyclic Secondary Pyrrolidine70 - 80%10 - 20%High nucleophilicity, compact structure.
Acyclic Secondary Diethylamine40 - 50%40 - 50%Increased steric clash favors elimination.
Aromatic Aniline30 - 45%>50%Low nucleophilicity requires higher temps, promoting elimination.
Troubleshooting Guide

Problem: High ratio of elimination product (Vinyl Mesitylene).

  • Root Cause: Temperature too high or amine is too basic/bulky.

  • Solution: Reduce temperature to 40°C and double the reaction time. Switch to a less basic solvent system (e.g., pure Nitromethane) which stabilizes the carbocation without acting as a base.

Problem: No reaction / Starting material recovery.

  • Root Cause: Steric bulk preventing ionization or nucleophilic attack.[3]

  • Solution: Add a Lewis Acid catalyst (e.g., ZnCl₂, 0.1 equiv) to assist in chloride departure. Caution: This may also accelerate elimination.

Validated Workflow Diagram

Workflow Start Start: 2-(1-Chloroethyl)-1,3,5-trimethylbenzene SolventPrep Dissolve in MeCN (0.2 M) Add DIPEA (1.5 eq) Start->SolventPrep AmineAdd Add Amine (5.0 eq) (Liquid amines preferred) SolventPrep->AmineAdd Decision Is Amine Sterically Hindered? AmineAdd->Decision PathStandard Heat to 50°C (12-24h) Decision->PathStandard No (e.g., Pyrrolidine) PathCatalytic Add TBAI (0.2 eq) Heat to 60°C Decision->PathCatalytic Yes (e.g., Diethylamine) Workup Workup: EtOAc Extraction Wash w/ NaHCO3 PathStandard->Workup PathCatalytic->Workup Purification Column Chromatography (Separate Olefin from Amine) Workup->Purification End Final Product Characterize (NMR, MS) Purification->End

Figure 2: Operational workflow for the amination of hindered benzylic chlorides.

References

  • Mechanism of Nucleophilic Substitution in Hindered Systems

    • Source: Chemistry LibreTexts. "Steric Hindrance in Nucleophilic Substitution."
    • URL:[Link]

  • Solvolysis of 2,4,6-Trimethylbenzyl Chloride

    • Title: Sterically Hindered Aromatic Compounds.[3] V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride.[1]

    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Elimin

    • Source: Master Organic Chemistry. "Elimination Reactions (E1 and E2) vs Substitution (SN1 and SN2)."
    • URL:[Link]

  • Synthesis of Benzylic Amines via Nucleophilic Substitution

    • Source: Organic Chemistry Portal. "Nucleophilic Substitution."[3][4][5][6]

    • URL:[Link]

Sources

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Building Block in Medicinal Chemistry

In the intricate landscape of pharmaceutical synthesis, the selection of appropriate starting materials is paramount to achieving efficient and targeted molecular construction. 2-(1-Chloroethyl)-1,3,5-trimethylbenzene, a derivative of mesitylene, represents a highly valuable and strategic building block for drug development professionals. Its utility stems from a unique combination of a reactive secondary chloroethyl group and a sterically hindered, electron-rich mesityl (1,3,5-trimethylphenyl) moiety.

The chlorine atom provides a reactive handle for nucleophilic substitution or, more commonly, for the formation of a carbocationic intermediate suitable for electrophilic aromatic substitution. The bulky and lipophilic mesityl group can impart specific conformational constraints, enhance metabolic stability, or improve binding affinity by occupying hydrophobic pockets in target proteins. This guide provides an in-depth exploration of its application, focusing on the foundational Friedel-Crafts alkylation reaction, complete with a detailed protocol, mechanistic insights, and expert commentary.

Core Application: Friedel-Crafts Alkylation with Aromatic Substrates

The primary application of 2-(1-chloroethyl)-1,3,5-trimethylbenzene in pharmaceutical intermediate synthesis is its role as an alkylating agent in Friedel-Crafts reactions.[1][2] This class of reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.[1]

Principle and Mechanism

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2] The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which facilitates the generation of a potent electrophile.

Step 1: Generation of the Electrophile The Lewis acid catalyst coordinates with the highly electronegative chlorine atom of 2-(1-chloroethyl)-1,3,5-trimethylbenzene. This coordination weakens the carbon-chlorine bond, leading to its cleavage and the formation of a secondary carbocation. This carbocation is the active electrophile.[2][3]

Step 2: Electrophilic Attack The electron-rich π-system of a second aromatic molecule (the substrate) attacks the carbocation. This step forms a new C-C bond and generates a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the substrate ring.[2]

Step 3: Deprotonation and Aromaticity Restoration A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new substituent. This regenerates the aromatic ring, restores the Lewis acid catalyst, and forms HCl as a byproduct.

While carbocation rearrangements are a known limitation of Friedel-Crafts alkylations, the secondary benzylic-type carbocation formed from 2-(1-chloroethyl)-1,3,5-trimethylbenzene is relatively stable, minimizing the likelihood of undesired isomeric products.[3][4]

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Aromaticity Restoration A 2-(1-Chloroethyl)-1,3,5-trimethylbenzene C Secondary Carbocation (Electrophile) + [AlCl₄]⁻ A->C + AlCl₃ B Lewis Acid (AlCl₃) D Aromatic Substrate (e.g., Anisole) E Arenium Ion (Sigma Complex) D->E + Carbocation D->E F Final Product E->F - H⁺ (via [AlCl₄]⁻) E->F G Catalyst Regeneration (AlCl₃ + HCl)

Caption: Mechanism of Friedel-Crafts Alkylation.

Detailed Protocol: Synthesis of 1-Methoxy-4-(1-(mesityl)ethyl)benzene

This protocol details the synthesis of a model pharmaceutical intermediate via the Friedel-Crafts alkylation of anisole with 2-(1-chloroethyl)-1,3,5-trimethylbenzene. Anisole is chosen as the aromatic substrate due to its activated nature, which facilitates the reaction.

Safety and Handling
  • 2-(1-Chloroethyl)-1,3,5-trimethylbenzene: May cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including flame-retardant clothing, gloves, and eye protection.[5]

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water. Handle in a glovebox or under an inert atmosphere. Avoid inhalation of dust.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations must be performed in a certified chemical fume hood.

  • Hydrochloric Acid: Corrosive. Handle with extreme care.

Always consult the Safety Data Sheet (SDS) for all chemicals before starting any experimental work.[5][6]

Experimental Workflow

Sources

Application Note: Reaction of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene with Grignard Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Topic: Steric Control in Grignard Couplings of Hindered Benzylic Halides Substrate: 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (


-chloroethylmesitylene)
Reagents:  Alkyl/Aryl Magnesium Halides (

) Key Outcome: Competition between Elimination (Dominant under standard conditions) and Cross-Coupling (Requires catalytic intervention).

This guide addresses a classic challenge in physical organic chemistry: the reaction of a secondary benzylic halide flanked by significant steric bulk. For researchers and process chemists, this substrate serves as a critical model for understanding the limits of nucleophilic substitution. Under standard Grignard conditions, the reaction is kinetically driven toward dehydrohalogenation (elimination). Successful alkylation (coupling) requires the suppression of basicity or the introduction of Single Electron Transfer (SET) catalysts.

Mechanistic Insight & Causality

The Steric Wall

The substrate, 2-(1-Chloroethyl)-1,3,5-trimethylbenzene, features a secondary benzylic chloride. Crucially, the ortho-methyl groups (positions 1 and 3 relative to the ethyl attachment) create a "steric picket fence."

  • 
     Inhibition:  The trajectory required for the Grignard reagent (nucleophile) to attack the 
    
    
    
    orbital of the C-Cl bond is effectively blocked by the Van der Waals radii of the ortho-methyls. Direct bimolecular substitution is energetically prohibitive.
  • Carbocation Stabilization (

    
    ):  While the mesityl group can stabilize a carbocation via resonance, the formation of the cation is often reversible. In the presence of a strong base like a Grignard reagent, the cation (or the polarized C-Cl bond) is far more susceptible to proton removal than nucleophilic capture.
    
  • The Elimination Trap: The

    
    -hydrogens on the ethyl group are sterically accessible. Grignard reagents, possessing high pKa values (~50), act preferentially as bases. This leads to E2 elimination , yielding 2-vinyl-1,3,5-trimethylbenzene (mesitylethylene) as the major product.
    
The "Modern" Solution: Catalytic Cross-Coupling

To bypass the elimination pathway, one must move away from the ionic/polar mechanism. The addition of transition metal catalysts (Iron or Nickel) shifts the mechanism to a radical or oxidative-addition/reductive-elimination cycle, allowing for carbon-carbon bond formation even in sterically congested systems.

Pathway Visualization

ReactionPathways Substrate 2-(1-Chloroethyl)- 1,3,5-trimethylbenzene TS_Elim Transition State: Beta-Proton Abstraction Substrate->TS_Elim Standard Conditions (Strong Base) TS_Sub Transition State: Steric Blockade (SN2) Substrate->TS_Sub Direct Attack Cat_Cycle Catalytic Cycle (Fe/Ni Catalysis) Substrate->Cat_Cycle + Catalyst (Fe/Ni) Grignard Grignard Reagent (R-MgX) Grignard->TS_Elim Grignard->Cat_Cycle Prod_Elim Elimination Product: 2-Vinyl-1,3,5-trimethylbenzene (Major - Standard) TS_Elim->Prod_Elim Fast E2 Prod_Coup Coupling Product: 2-(1-R-ethyl)-1,3,5-trimethylbenzene (Major - Catalytic) TS_Sub->Prod_Coup Blocked Cat_Cycle->Prod_Coup Radical/SET Mechanism

Caption: Divergent reaction pathways determined by steric accessibility and catalytic intervention. Standard conditions favor elimination; catalysis enables coupling.

Experimental Protocols

Protocol A: Standard Grignard Reaction (The Elimination Baseline)

Use this protocol to synthesize the styrene derivative or to benchmark side-reaction rates.

Reagents:

  • Substrate: 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (1.0 equiv)

  • Grignard: Phenylmagnesium Bromide (1.2 equiv, 1.0 M in THF)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 100 mL 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.

  • Substrate Solution: Dissolve 10 mmol of the chloro-compound in 20 mL anhydrous THF. Cool to 0°C.

  • Addition: Add the Grignard reagent dropwise over 30 minutes. Note: You may observe mild exothermicity.

  • Reflux: Allow to warm to room temperature, then reflux for 2 hours.

  • Quench: Cool to 0°C and quench with saturated

    
     (aq).
    
  • Workup: Extract with diethyl ether (3x). Wash organics with brine, dry over

    
    .[1]
    
  • Analysis: Analyze crude via

    
     NMR.
    
    • Diagnostic Signal: Look for vinyl protons (dd) at

      
       5.2–5.8 ppm and 
      
      
      
      6.6–6.8 ppm.
    • Expected Result: >85% Elimination product (Vinyl mesitylene).

Protocol B: Iron-Catalyzed Cross-Coupling (The Synthetic Fix)

Use this protocol to force the alkylation/arylation coupling product.

Reagents:

  • Substrate: 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (1.0 equiv)

  • Grignard: Phenylmagnesium Bromide (1.5 equiv)[2]

  • Catalyst: Iron(III) acetylacetonate [

    
    ] (5 mol%) or 
    
    
    
    (2 mol%)
  • Solvent: Anhydrous THF/NMP (N-Methyl-2-pyrrolidone) mixture (10:1) can enhance rate.

Procedure:

  • Catalyst Activation: In a dry flask under Argon, dissolve the substrate and

    
     in anhydrous THF.
    
  • Temperature Control: Cool the mixture to -10°C. Critical: Low temperature suppresses the background elimination reaction.

  • Slow Addition: Add the Grignard reagent very slowly (syringe pump: 1 mL/min).

    • Mechanism Note: The slow addition maintains a low concentration of the free base, favoring the catalytic cycle over the bimolecular elimination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature.

  • Quench & Purification: Quench with 1M HCl. Extract with ether.[3] Purify via silica gel chromatography (Hexanes/EtOAc).

Data Analysis & Troubleshooting

Expected Product Distribution
ConditionMajor ProductMinor ProductDominant Mechanism
Standard (No Cat.) Elimination (Vinyl) (>90%)Coupling (<5%)E2 (Base-promoted)
Catalytic (Fe/Ni) Coupling (Alkylated) (70-80%)Elimination (10-20%)Radical / Oxidative Addition
Steric Variation If R=Methyl (MeMgBr), coupling increases slightly vs R=t-Butyl.Smaller R reduces steric clash.
Troubleshooting Guide
  • Problem: High homocoupling of Grignard (Biphenyl formation).

    • Cause: Oxidative dimerization of the Grignard reagent, common with Fe catalysts if addition is too fast.

    • Fix: Dilute the Grignard reagent further and reduce addition rate.

  • Problem: No reaction (Recovery of starting material).

    • Cause: Magnesium surface passivation or "wet" solvent killing the Grignard.

    • Fix: Titrate Grignard before use; ensure anhydrous conditions.

References

  • Fuson, R. C. (1942).[4] The Coupling Action of the Grignard Reagent.[3][5] Chemical Reviews. Link

  • Kharasch, M. S., & Fields, E. K. (1941). Factors Determining the Course of Grignard Reactions. Journal of the American Chemical Society.[4] Link

  • Fürstner, A., et al. (2002). Iron-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.[4] Link

  • Silverman, G. S., & Rakita, P. E. (1996). Handbook of Grignard Reagents. CRC Press. Link

Sources

Application Note: Precision Synthesis of 1,1-Diaryl-2-(2,4,6-trimethylphenyl)ethanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing 1,1-diaryl-2-(2,4,6-trimethylphenyl)ethanes , a class of sterically congested diarylalkanes. These scaffolds are critical in the development of high-performance polymer modifiers, liquid crystal mesogens, and lipophilic pharmacophores where the bulky mesityl (2,4,6-trimethylphenyl) group provides rotational restriction and metabolic stability.

The methodology focuses on the Brønsted acid-catalyzed condensation of 2,4,6-trimethylphenylacetaldehyde with electron-rich arenes . Unlike traditional Friedel-Crafts alkylations using halides, this "Aldehyde Route" offers superior regioselectivity, avoiding the formation of rearranged byproducts common in sterically hindered systems.

Mechanistic Insight & Synthetic Strategy

The Challenge of Steric Bulk

Synthesizing 1,1-diarylalkanes containing a mesityl group presents a unique challenge: steric hindrance .

  • Direct Alkylation Failure: Attempting to couple a secondary diarylmethyl halide with mesitylene often fails or results in rearrangement due to the inaccessibility of the mesitylene ring.

  • The Solution: We reverse the polarity. By using 2,4,6-trimethylphenylacetaldehyde (Mesitylacetaldehyde) as the electrophile precursor, the bulky mesityl group is positioned on the

    
    -carbon, away from the reactive center. The reaction proceeds via a double electrophilic aromatic substitution (SEAr) at the aldehyde carbonyl carbon.
    
Reaction Pathway Visualization

The following diagram illustrates the stepwise activation and substitution pathway, highlighting the critical role of the oxocarbenium intermediate.

ReactionPathway Start Mesitylacetaldehyde (Precursor) Inter1 Activated Carbonyl Start->Inter1 Protonation Acid Acid Catalyst (H+) Acid->Inter1 Carbinol Intermediate Carbinol Inter1->Carbinol 1st SEAr Attack Arene1 Arene 1 (Nucleophile) Arene1->Carbinol Cation Benzylic Carbocation Carbinol->Cation - H2O Water H2O (Leaving Group) Water->Cation Product 1,1-Diaryl-2-mesitylethane (Target) Cation->Product 2nd SEAr Attack Arene2 Arene 2 (Nucleophile) Arene2->Product

Figure 1: Stepwise mechanistic pathway for the acid-catalyzed condensation of mesitylacetaldehyde with arenes.

Experimental Protocol

Materials & Reagents[1][2]
  • Precursor: 2,4,6-Trimethylphenylacetaldehyde (CAS: 2439-00-1) - If unavailable, synthesize via oxidation of 2-mesitylethanol.

  • Nucleophile: Phenol (Solid), Anisole, or Toluene (Liquid). Note: Phenol is used in this standard protocol.[1][2]

  • Catalyst: Amberlyst-15 (Dry) or Triflic Acid (TfOH).

  • Promoter: 3-Mercaptopropionic acid (Optional, enhances rate for phenol nucleophiles).[1]

  • Solvent: Dichloromethane (DCM) or neat conditions (if nucleophile is liquid).

Protocol: Synthesis of 1,1-Bis(4-hydroxyphenyl)-2-mesitylethane

This specific protocol targets the bis-phenol derivative, a valuable monomer for modified polycarbonates.

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a temperature probe.

    • Critical: Ensure all glassware is oven-dried. Moisture deactivates the carbocation intermediate.

  • Charge Reagents:

    • Add Phenol (18.8 g, 200 mmol, 4.0 equiv) to the flask.

    • Add Amberlyst-15 (2.0 g, 10 wt% loading relative to aldehyde).

    • Optional: Add 3-Mercaptopropionic acid (0.1 mL) as a co-catalyst to suppress ortho-substitution.

    • Heat gently to 45°C to melt the phenol if no solvent is used. (Alternatively, dissolve in 20 mL DCM).

  • Addition of Electrophile:

    • Dissolve 2,4,6-Trimethylphenylacetaldehyde (8.1 g, 50 mmol, 1.0 equiv) in 10 mL of DCM (or add neat if liquid).

    • Add the aldehyde solution dropwise over 30 minutes.

    • Why? Slow addition prevents self-condensation of the aldehyde (aldol reaction).

  • Reaction Phase:

    • Maintain temperature at 50°C for 6–8 hours.

    • Monitor reaction progress via HPLC or TLC (Eluent: 30% EtOAc/Hexanes). Look for the disappearance of the aldehyde peak.

  • Workup & Purification:

    • Filtration: Dilute the warm reaction mixture with EtOAc (50 mL) and filter off the Amberlyst-15 catalyst (catalyst can be regenerated).

    • Washing: Wash the filtrate with saturated NaHCO₃ (2 x 50 mL) to remove any trace acid, followed by water (50 mL) and brine (50 mL).

    • Distillation: Remove excess phenol via vacuum distillation (0.5 mmHg, 80°C) or steam distillation.

    • Crystallization: The crude residue is often a viscous oil. Crystallize from Methanol/Water (9:1) or Toluene.

    • Drying: Dry the white solid under vacuum at 60°C for 12 hours.

Data Analysis & Troubleshooting

Expected Yields and Selectivity

The following table summarizes typical outcomes based on the nucleophile used.

NucleophileCatalyst SystemTemp (°C)Time (h)Yield (%)Selectivity (p,p'-isomer)
Phenol Amberlyst-15 / Thiol50685-92>95%
Anisole TfOH (0.5 mol%)25278-8590%
Toluene H₂SO₄ / AcOH601265-7080%
Benzene AlCl₃ (Stoichiometric)Reflux455-60N/A
Troubleshooting Guide
  • Problem: Low conversion of aldehyde.

    • Cause: Catalyst poisoning by water or insufficient acidity.

    • Fix: Dry reagents over MgSO₄; switch to a stronger acid (e.g., TfOH) if using electron-neutral arenes like toluene.

  • Problem: Formation of oligomers (tar).

    • Cause: Reaction temperature too high or addition of aldehyde too fast.

    • Fix: Reduce temp to 35°C; increase dilution with DCM; ensure dropwise addition.

  • Problem: "Ortho-Ortho" or "Ortho-Para" isomers observed (for Phenol).

    • Cause: Lack of regiocontrol.

    • Fix: Ensure the thiol promoter (3-mercaptopropionic acid) is present. The thiol forms a hemithioacetal intermediate that sterically favors para-attack [1].

References

  • Pillitteri, S., et al. (2024).[3] Hydroalkylation of styrenes enabled by boryl radical mediated halogen atom transfer. Chemical Science. Retrieved March 1, 2026, from [Link]

  • Luo, S., et al. (2024).[4] Anti-Markovnikov Hydroalkylation of Styrene Derivatives via Hydrazones Catalyzed by Ru-PNP Complex. Organic Letters. Retrieved March 1, 2026, from [Link]

  • Pina, M., et al. (2024). Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents. ChemSusChem. Retrieved March 1, 2026, from [Link]

Sources

Application Note: Solvent Effects on the Reactivity of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the solvent effects on the reactivity of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene. This document is designed for researchers investigating solvolysis mechanisms in sterically crowded systems.

Executive Summary

The reactivity of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (also known as


-chloroethylmesitylene) serves as a critical case study in physical organic chemistry. Unlike simple benzylic halides, this substrate features a unique structural conflict: the electron-donating methyl groups should theoretically stabilize the carbocation intermediate, yet the steric bulk of the ortho-methyl groups (positions 1 and 3 relative to the ethyl group) imposes severe constraints.

This guide explores two primary phenomena:

  • Steric Inhibition of Resonance: The ortho-methyls prevent the phenyl ring from achieving coplanarity with the developing cationic center, destabilizing the transition state.

  • Steric Inhibition of Solvation: The bulky mesityl group shields the reaction center from solvent molecules, altering the sensitivity to ionizing power (

    
    ) and nucleophilicity (
    
    
    
    ).

Theoretical Framework

The Substrate: A Steric & Electronic Paradox

The substrate, 2-(1-Chloroethyl)-1,3,5-trimethylbenzene, is a secondary benzylic chloride. Its reactivity is governed by the interplay between electronic donation and steric hindrance.

  • Electronic Effect: The three methyl groups (electron-donating by induction and hyperconjugation) would typically accelerate solvolysis via

    
     by stabilizing the carbocation.
    
  • Steric Effect: The two ortho-methyl groups create a "picket fence" around the benzylic carbon. This has two consequences:

    • Blockage of Nucleophilic Attack: The backside trajectory for

      
       attack is effectively blocked, forcing the reaction to proceed almost exclusively via the 
      
      
      
      (dissociative) mechanism.
    • Twisting of the Ring: To maximize resonance stabilization, the empty p-orbital of the carbocation must align with the

      
      -system of the benzene ring. The ortho-methyls sterically clash with the 
      
      
      
      -methyl and hydrogen of the ethyl group, forcing the ring to twist out of planarity.
The Grunwald-Winstein Analysis

Solvent effects are quantified using the extended Grunwald-Winstein equation:


[1]

Where:

  • 
    : Rate constant in a given solvent.[1][2]
    
  • 
    : Rate constant in 80% Ethanol/Water (standard).[1]
    
  • 
    : Solvent ionizing power (measure of polarity/ability to stabilize charges).
    
  • 
    : Solvent nucleophilicity.[1][2]
    
  • 
    : Sensitivity to ionizing power (indicates degree of charge separation).
    
  • 
    : Sensitivity to nucleophilicity (indicates degree of solvent assistance).[1]
    

Predicted Parameters for 2-(1-Chloroethyl)-1,3,5-trimethylbenzene:

  • 
    :  Due to the severe steric shielding by the mesityl group, solvent nucleophilic assistance is negligible. The reaction is a limiting 
    
    
    
    process.
  • 
    :  The reaction is highly sensitive to solvent polarity, as the transition state involves significant charge separation (ionization) that relies heavily on electrostatic solvation rather than covalent nucleophilic participation.
    

Mechanistic Visualization

The following diagram illustrates the competing forces and the dominant


 pathway, highlighting the steric blocking that prevents the 

route.

ReactionMechanism Substrate 2-(1-Chloroethyl)- 1,3,5-trimethylbenzene TS_Ionization Transition State (Twisted Ring) Substrate->TS_Ionization  Rate Determining Step (k1)    High Sensitivity to Y   Carbocation Carbocation Intermediate TS_Ionization->Carbocation Product Solvolysis Product Carbocation->Product  Fast Solvent Capture   SN2_Block Steric Block (Ortho-Methyls) SN2_Block->Substrate  Prevents Backside Attack  

Figure 1: Mechanistic pathway showing the dominant


 ionization and the steric inhibition of the 

pathway by ortho-methyl groups.

Experimental Protocol: Conductometric Kinetic Analysis

Objective: To determine the first-order rate constants (


) of solvolysis in various binary solvent mixtures.

Principle: The solvolysis of an alkyl chloride generates HCl. As the reaction proceeds, the production of ions (


 and 

) increases the conductivity of the solution linearly with conversion.
Materials & Equipment
  • Substrate: 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (Pure, >98%).

  • Solvents: Absolute Ethanol, Methanol, Acetone, Water (HPLC Grade), Trifluoroethanol (TFE).

  • Apparatus:

    • Digital Conductivity Meter (e.g., YSI or Metrohm) with a dip-type cell (cell constant

      
      ).
      
    • Thermostated water bath (

      
      ).
      
    • Magnetic stirrer and Teflon-coated stir bar.

    • Stopwatch or Data Logger.

Step-by-Step Procedure
  • Solvent Preparation:

    • Prepare binary mixtures (v/v) such as 80% Ethanol/Water (80E), 50% Ethanol/Water (50E), and 97% Trifluoroethanol/Water (97TFE).

    • Note: Percentages are typically by volume relative to the total volume before mixing.

  • Equilibration:

    • Transfer 25 mL of the solvent mixture into the reaction vessel (jacketed beaker or flask).

    • Place the conductivity cell into the solvent.

    • Stir magnetically and allow the temperature to equilibrate to

      
       for at least 15 minutes.
      
  • Reaction Initiation:

    • Prepare a stock solution of the substrate in minimal acetone (approx. 0.1 M).[3]

    • Inject a small aliquot (

      
      ) of the substrate stock into the stirred solvent to achieve a final concentration of 
      
      
      
      .
    • Critical: The concentration must be low enough to maintain a linear relationship between concentration and conductivity.

  • Data Acquisition:

    • Start the timer immediately upon injection (

      
      ).
      
    • Record conductivity readings (

      
      ) at regular intervals (e.g., every 30 seconds for fast reactions, every 5 minutes for slow ones).
      
    • Continue monitoring until the conductivity stabilizes (infinity reading,

      
      ), typically after 8-10 half-lives.
      
Workflow Diagram

ProtocolWorkflow Step1 Prepare Binary Solvents (e.g., 80% EtOH, 97% TFE) Step2 Thermostat to 25.0°C Insert Conductivity Probe Step1->Step2 Step3 Inject Substrate (Final Conc: ~10⁻⁴ M) Step2->Step3 Step4 Record Conductivity (Λₜ) vs. Time (t) Step3->Step4 Step5 Calculate Rate Constant (k) Slope of ln(Λ∞ - Λₜ) vs t Step4->Step5

Figure 2: Operational workflow for the conductometric determination of solvolysis rates.

Data Analysis & Representative Results

Calculation of Rate Constant ( )

The reaction follows first-order kinetics.[1][4] The integrated rate equation is:



  • Plot

    
     on the y-axis versus time (
    
    
    
    ) on the x-axis.
  • The slope of the line is

    
    .
    
  • The linearity of this plot (

    
    ) validates the first-order mechanism.
    
Representative Data Trends

The following table summarizes expected trends for this substrate based on analogous mesityl systems [1, 2].

Solvent System (v/v)Y Value (Ionizing Power)Relative Rate (

)
Interpretation
80% Ethanol (80E) 0.001.0 (Ref)Standard Reference
50% Ethanol (50E) 1.66~40 - 60Higher polarity accelerates ionization.
97% TFE (97TFE) 1.83~100 - 150Fluorinated solvents stabilize leaving group anions, accelerating

.
100% Ethanol -2.03~0.01Low ionizing power drastically slows reaction.

Table 1: Predicted solvent effects on reaction rates. Note the strong correlation with


 (ionizing power), confirming the 

mechanism.
Troubleshooting
  • Drifting Infinity Reading: If

    
     continues to rise slowly after the reaction should be complete, check for solvent evaporation or secondary decomposition of the product.
    
  • Non-Linear Plots: Ensure the initial concentration is low (

    
    ) to prevent ion-pairing effects from deviating the conductivity-concentration linearity.
    

References

  • Grunwald, E., & Winstein, S. (1948).[1] The Correlation of Solvolysis Rates. Journal of the American Chemical Society, 70(2), 846-854. Link

  • Barclay, L. R. C., et al. (1975). Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride.[5][6] Canadian Journal of Chemistry, 53(19), 3014-3021. Link

  • Kevill, D. N., & D'Souza, M. J. (1992). Correlation of the Rates of Solvolysis of Alkyl Chlorides. Journal of Physical Organic Chemistry, 5(5), 287-294. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Optimization of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (also known as


-chloroethylmesitylene). This highly activated benzylic chloride is a critical building block in drug development and materials science. However, its synthesis is notoriously prone to side reactions due to the extreme stability of the intermediate mesityl-stabilized benzylic carbocation.

This guide is engineered for research scientists to diagnose, troubleshoot, and optimize their synthetic workflows by understanding the fundamental causality behind each side reaction.

Mechanistic Architecture & Pathway Analysis

To minimize side reactions, one must first understand the electrophilic landscape of the reaction. The three electron-donating methyl groups on the mesitylene ring strongly stabilize the benzylic carbocation via hyperconjugation and inductive effects[1]. While this lowers the activation energy for the desired chloroethylation, it simultaneously turns the target product into a highly reactive electrophile capable of secondary reactions.

G A Mesitylene + Acetaldehyde + HCl B 2-(1-Chloroethyl)- 1,3,5-trimethylbenzene (Target) A->B ZnCl2, < 0°C C 1,1-Dimesitylethane (Over-alkylation) B->C + Mesitylene (Friedel-Crafts) D 2-Vinyl-1,3,5- trimethylbenzene (Elimination) B->D - HCl (Heat) E Oligomers D->E H+ catalyzed

Reaction pathways and side-product generation in the chloroethylation of mesitylene.

Diagnostic Matrix: Quantitative Impurity Tracking

When analyzing your crude mixtures via GC-MS or NMR, use the following self-validating diagnostic table to identify the mechanistic failure point in your protocol and apply the correct mitigation strategy.

Impurity / Side ProductGC-MS (m/z)Mechanistic CausePrimary Mitigation Strategy
1,1-Dimesitylethane 266Friedel-Crafts over-alkylation of the product with unreacted mesitylene[2].Utilize inverse addition; maintain internal temp < 0°C[3].
2-Vinylmesitylene 146Thermal dehydrohalogenation (loss of HCl).Avoid atmospheric distillation; keep pot temp < 40°C.
1-Mesitylethanol 164SN1 Hydrolysis during aqueous workup.Quench strictly with ice-cold alkaline buffer (NaHCO3).
Bis(1-mesitylethyl) ether 310Acid-catalyzed etherification (Specific to the SOCl2 route).Add catalytic DMF to form Vilsmeier-Haack intermediate.

Targeted Troubleshooting (FAQs)

Q: Why am I observing a massive peak for 1,1-dimesitylethane (m/z 266) in my GC-MS analysis? A: This is the most common failure mode in direct chloroethylation. The benzylic chloride product is highly activated. In the presence of a Lewis acid catalyst (e.g., ZnCl2) and unreacted mesitylene, the product readily ionizes to a stable benzylic carbocation. This cation acts as an electrophile, undergoing a secondary Friedel-Crafts alkylation with mesitylene to form 1,1-dimesitylethane[2]. Causality Fix: You must starve the reaction of mesitylene. Do not use mesitylene as the solvent. Instead, generate the electrophile (


-chloroethyl ether) in a non-nucleophilic solvent like dichloromethane (DCM) first, and add mesitylene dropwise at sub-zero temperatures (-15°C to 0°C)[3][4].

Q: My product degrades into a mixture of alkenes and dark oligomers during vacuum distillation. How can I isolate it cleanly? A: 2-(1-Chloroethyl)-1,3,5-trimethylbenzene is thermally labile. At elevated temperatures (>60°C), the steric bulk of the ortho-methyl groups drives spontaneous dehydrohalogenation (elimination of HCl) to relieve steric strain, forming 2-vinyl-1,3,5-trimethylbenzene. This styrene derivative rapidly oligomerizes under the slightly acidic conditions of the crude mixture. Causality Fix: Never distill the crude product at atmospheric pressure or moderate vacuum. If distillation is absolutely required, utilize a high-vacuum short-path distillation setup (< 0.1 Torr) to keep the pot temperature strictly below 40°C. For most downstream applications, it is safer to use the crude product immediately after a thorough basic wash and desiccation.

Q: I switched to the two-step method (chlorination of 1-mesitylethanol with SOCl2). Why am I getting bis(1-mesitylethyl) ether instead of the chloride? A: During the chlorination of 1-(2,4,6-trimethylphenyl)ethanol with thionyl chloride, if the HCl byproduct is not efficiently removed, unreacted alcohol can attack the intermediate alkyl chlorosulfite or the transient benzylic carbocation, yielding a symmetrical ether. Causality Fix: Add a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent. This reagent accelerates the delivery of the chloride ion to the benzylic position via a tight ion pair, minimizing the lifetime of the free carbocation and completely outcompeting the etherification pathway.

Validated Methodologies

Depending on your purity requirements and tolerance for diarylethane impurities, select one of the two self-validating protocols below.

Protocol A: Direct Chloroethylation (Optimized for Scalability)

This protocol employs inverse addition to kinetically disfavor over-alkylation[1][3].

  • Electrophile Generation: Equip a 500 mL 3-neck flask with a mechanical stirrer, internal thermometer, and gas dispersion tube. Charge the flask with paraldehyde (0.5 mol), anhydrous ZnCl2 (0.1 mol), and 150 mL of anhydrous DCM.

  • Thermal Control: Cool the mixture to -10°C using an ice/brine bath.

  • Activation: Bubble anhydrous HCl gas through the mixture for 30 minutes to generate the active

    
    -chloroethyl ether intermediate in situ.
    
  • Inverse Addition: Add mesitylene (0.4 mol) dropwise over 2 hours via an addition funnel. Critical: Maintain the internal temperature strictly below 0°C to suppress the activation energy required for the secondary diarylethane formation[4].

  • Maturation: Stir for an additional 1 hour at 0°C.

  • Alkaline Quench: Pour the mixture immediately into 300 mL of vigorously stirring, ice-cold saturated NaHCO3 solution. Reasoning: A rapid alkaline quench neutralizes the ZnCl2 and HCl, preventing SN1 hydrolysis of the product.

  • Isolation: Separate the organic phase, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure (water bath < 30°C).

Protocol B: Indirect Synthesis via Alcohol (Optimized for Absolute Purity)

This route entirely bypasses the presence of unreacted mesitylene during the chlorination step, physically eliminating the possibility of Friedel-Crafts over-alkylation.

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, dropping funnel, and a CaCl2 drying tube.

  • Solvation: Dissolve 1-(2,4,6-trimethylphenyl)ethanol (0.2 mol) in 100 mL of anhydrous DCM.

  • Catalysis: Add 3 drops of anhydrous DMF.

  • Thermal Control: Cool the solution to 0°C.

  • Chlorination: Add thionyl chloride (SOCl2, 0.24 mol) dropwise over 30 minutes.

  • Evolution: Allow the reaction to warm to room temperature and stir for 2 hours until gas evolution (SO2, HCl) ceases.

  • Purification: Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2. The resulting oil is typically >98% pure by NMR and should be stored at -20°C under argon.

References

  • US2516971A - Chloroethylation of alkylated benzene compounds - Google Patents. google.com. 3

  • US5319150A - Chloroalkylation of aromatic compounds - Google Patents. google.com.4

  • An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2,4,5-trimethylbenzene - Benchchem. benchchem.com.1

  • Polyphosphoric Acid as a Dehydrating Agent. III. Identification of the Hydrocarbons from Mesitylene and Aliphatic Acids. acs.org. 2

Sources

Technical Support Center: Identifying Byproducts in 2-(1-Chloroethyl)-1,3,5-trimethylbenzene Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene. As specialists in chemical analysis, we understand that robustly identifying and characterizing reaction byproducts is not just a matter of purity assessment but a critical step in process optimization and safety. This document provides in-depth, practical answers to common challenges encountered during the GC-MS analysis of this specific Friedel-Crafts reaction, moving beyond simple procedural steps to explain the underlying chemical and analytical principles.

Section 1: Understanding the Chemistry - Potential Byproducts and Their Formation

A successful analysis begins with a strong hypothesis about what you might find. Understanding the reaction mechanism and its potential deviations is the first step in identifying unknown peaks in your chromatogram.

Q1: What is the primary reaction for synthesizing 2-(1-Chloroethyl)-1,3,5-trimethylbenzene and what mechanism governs it?

The synthesis of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene is a classic Friedel-Crafts Alkylation .[1][2] This reaction involves the electrophilic aromatic substitution of mesitylene (1,3,5-trimethylbenzene) with an electrophile generated from a 2-carbon source, typically using a Lewis acid catalyst like Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃).[3] The electrophile is often formed in situ from reagents like acetaldehyde and HCl.

The mechanism proceeds as follows:

  • Electrophile Generation: The Lewis acid activates the alkylating agent (e.g., 1-chloroethanol, formed from acetaldehyde and HCl) to generate a secondary carbocation or a highly polarized complex.

  • Electrophilic Attack: The electron-rich mesitylene ring acts as a nucleophile, attacking the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Deprotonation: A weak base, often the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and regenerating the catalyst.[4]

Q2: Beyond the target molecule, what are the most probable byproducts I should anticipate in my reaction mixture?

In an ideal scenario, the reaction would yield only the desired product. However, the nature of Friedel-Crafts alkylations often leads to a mixture of compounds.[2][5] Anticipating these byproducts is key to developing a robust analytical method.

  • Unreacted Starting Material: The presence of Mesitylene is common, especially in reactions that have not gone to completion.

  • Polyalkylation Products: The product, 2-(1-chloroethyl)-1,3,5-trimethylbenzene, is also an activated aromatic ring and can undergo a second alkylation. This leads to isomers of di(1-chloroethyl)-trimethylbenzene . This is a significant challenge in Friedel-Crafts alkylations because the alkylated product is often more reactive than the starting material.[5]

  • Isomeric Products: While mesitylene's symmetry limits the initial substitution positions, carbocation rearrangements, though less likely with a secondary carbocation, can occur.[6] More significant are positional isomers if any isomeric trimethylbenzenes were present as impurities in the starting material (e.g., 1,2,4-trimethylbenzene or pseudocumene).

  • Elimination Product: The product can undergo elimination of HCl, particularly if the reaction mixture is heated, to form 2-vinyl-1,3,5-trimethylbenzene .

  • Hydrolysis Product: If water is present in the reaction or during workup, the benzylic chloride can be hydrolyzed to form 1-(2,4,6-trimethylphenyl)ethanol . This is often observed if the sample is not kept anhydrous.

Below is a diagram illustrating the primary reaction and the formation pathways of key byproducts.

Byproduct_Formation Mesitylene Mesitylene (1,3,5-Trimethylbenzene) Product Target Product 2-(1-Chloroethyl)-1,3,5-trimethylbenzene Mesitylene->Product Primary Reaction Reagent CH₃CHO / HCl (Lewis Acid Catalyst) Reagent->Product Vinyl Elimination Byproduct 2-Vinyl-1,3,5-trimethylbenzene Product->Vinyl -HCl (Elimination) Alcohol Hydrolysis Byproduct 1-(2,4,6-trimethylphenyl)ethanol Product->Alcohol +H₂O (Hydrolysis) Polyalkylation Polyalkylation Byproduct Di(1-chloroethyl)-trimethylbenzene Product->Polyalkylation +Reagent (Over-alkylation)

Caption: Reaction scheme for 2-(1-Chloroethyl)-1,3,5-trimethylbenzene and key byproduct pathways.

Section 2: GC-MS Method Development & Data Interpretation

A well-designed GC-MS method is crucial for separating and identifying each component in your complex reaction mixture.

Q3: What are the recommended starting parameters for a GC-MS method to analyze my reaction mixture?

For separating aromatic compounds, a low-to-mid polarity column is ideal. A column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) provides excellent resolution and is robust enough for routine analysis.[7]

Here is a validated starting point for your method. You should optimize these parameters based on your specific instrument and observed results.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm filmStandard dimensions provide a good balance of resolution and analysis time.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert and provides good chromatographic efficiency. Constant flow ensures reproducible retention times.
Inlet Type Split/SplitlessUse Split mode (e.g., 50:1 ratio) for concentrated samples to avoid column overload.
Inlet Temp 250 °CHot enough to ensure rapid vaporization of analytes without causing thermal degradation of the target molecule.
Oven Program 60 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 minInitial hold separates volatile components. The ramp allows for elution of higher boiling point byproducts like polyalkylated species.
MS Source Temp 230 °CStandard temperature for good ionization efficiency.
MS Quad Temp 150 °CStandard temperature to maintain ion trajectory and mass accuracy.
Scan Range 40 - 450 m/zCaptures the fragment ions of starting materials and all anticipated byproducts.
Q4: How can I confidently identify my target compound, 2-(1-Chloroethyl)-1,3,5-trimethylbenzene, using its mass spectrum?

Mass spectrometry provides two crucial pieces of information: molecular weight and structural data from fragmentation patterns.

  • Molecular Ion and Isotope Pattern: The molecular formula is C₁₁H₁₅Cl. The key diagnostic feature is the presence of chlorine. You must look for a pair of molecular ion peaks (M⁺ and M+2) corresponding to the two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl. Their natural abundance ratio is approximately 3:1.

  • Characteristic Fragmentation: Alkylbenzenes typically fragment at the benzylic position. The loss of a chlorine radical (M-35) is a highly characteristic fragmentation for this molecule.

Ion TypeDescriptionExpected m/zRelative Abundance
[M]⁺ Molecular Ion (with ³⁵Cl)182Moderate
[M+2]⁺ Molecular Ion (with ³⁷Cl)184~33% of m/z 182
[M-15]⁺ Loss of a methyl group (-CH₃)167/169Possible
[M-35]⁺ Loss of chlorine radical (-Cl)147Strong
[M-36]⁺ Loss of hydrogen chloride (-HCl)146Moderate
[C₉H₁₁]⁺ Trimethylbenzyl cation133Strong
Q5: What are the characteristic mass spectral features of the potential byproducts that can help me distinguish them?

Each byproduct will have a unique mass spectral fingerprint. Use this table as a guide to interpret your data.

CompoundMolecular FormulaMolecular WeightKey m/z Fragments and Diagnostic Features
MesityleneC₉H₁₂120.2120 (M⁺) , 105 (loss of -CH₃)
2-Vinyl-1,3,5-trimethylbenzeneC₁₁H₁₄146.2146 (M⁺) , 131 (loss of -CH₃). Absence of Cl isotope pattern.
1-(2,4,6-trimethylphenyl)ethanolC₁₁H₁₆O164.2164 (M⁺) , 149 (loss of -CH₃), 147 (loss of -OH), 131. Absence of Cl isotope pattern.
Di(1-chloroethyl)-trimethylbenzeneC₁₃H₁₈Cl₂245.2244/246/248 (M⁺) . Isotope pattern for two Cl atoms (9:6:1 ratio).

Section 3: Troubleshooting Common GC-MS Issues

Even with a good method, analytical challenges can arise. This section addresses common problems in the context of your specific analysis.

Q6: My chromatogram shows significant peak tailing, especially for the chlorinated product. What's causing this and how do I fix it?

Peak tailing is typically caused by unwanted interactions between your analyte and active sites within the GC system.[8][9] Chlorinated compounds can be susceptible to this.

  • Causality: Active sites are points in the system (liner, column stationary phase, contamination) that have exposed silanol (-Si-OH) groups or metal ions. These can form hydrogen bonds with the chlorine atom or interact with the aromatic ring, slowing down a portion of the analyte as it passes through the column and causing the peak to tail.

  • Solutions:

    • Inlet Maintenance: Deactivate or replace the inlet liner. Use a high-quality, deactivated liner specifically designed for trace analysis.[10]

    • Column Conditioning: If the column is new, condition it according to the manufacturer's instructions. If it's old, it may have become active.

    • Column Trimming: Cut the first 10-15 cm from the front of the column. This removes non-volatile residues and active sites that accumulate over time.[9]

    • Use an Inert Flow Path: Ensure you are using high-quality, inert-coated columns and liners.[9]

Q7: I'm seeing "ghost peaks" in my blank runs after analyzing a concentrated sample. What is this and how can I prevent it?

Ghost peaks are peaks that appear in a blank or solvent injection and correspond to analytes from a previous run.[11] This is a form of carryover.

  • Causality: Higher-boiling point compounds, like the polyalkylation byproducts, may not fully elute during the run and can condense at the head of the column or in the transfer line. They then slowly elute during subsequent runs. Aromatic compounds can also be adsorbed onto active sites in the syringe or inlet.[12]

  • Solutions:

    • Increase Final Oven Temperature/Hold Time: Extend the hold time at the maximum temperature (e.g., from 5 to 10 minutes) to ensure all heavy components are eluted from the column.

    • Syringe Cleaning: Ensure your autosampler's syringe wash protocol is thorough. Use multiple solvents of varying polarity if necessary.

    • Bakeout the System: After a series of runs with concentrated samples, run a "bakeout" method where the oven is held at a high temperature for 30-60 minutes with the inlet and transfer line also at high temperatures.

Q8: The resolution between my target product and a byproduct is poor. How can I improve the separation?

Poor resolution means the peaks are not sufficiently separated for accurate quantification.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention. If two compounds have very similar boiling points and polarity, they will be difficult to separate on a standard column with a fast temperature ramp.

  • Solutions:

    • Decrease the Oven Ramp Rate: Slowing the temperature ramp (e.g., from 15 °C/min to 10 °C/min or even 5 °C/min) gives the analytes more time to interact with the stationary phase, improving separation.

    • Use a Longer Column: A longer column (e.g., 60 m) provides more theoretical plates and thus better resolving power, although it will increase analysis time.

    • Check Carrier Gas Flow: Ensure your carrier gas flow rate is optimal. An incorrect flow rate can significantly decrease column efficiency.

Q9: My baseline is noisy and I see prominent peaks at m/z 18, 28, and 32. What does this indicate?

A noisy baseline with significant peaks at m/z 18 (water), 28 (nitrogen), and 32 (oxygen) is a classic sign of an air leak in the system.[12]

  • Causality: The mass spectrometer operates under a high vacuum. Any leak allows air to enter the system. Oxygen is highly reactive and can degrade the column's stationary phase at high temperatures and cause noise in the detector. Nitrogen increases background noise.

  • Solutions:

    • Perform a Leak Check: Use an electronic leak detector to check all fittings, particularly the inlet septum, column connections at the inlet and MS transfer line, and the MS vacuum seals.

    • Replace Consumables: The most common leak source is a worn-out inlet septum. Replace it regularly. Also, check that the column ferrules are correctly tightened—not too loose, not too tight.

The following diagram outlines a systematic approach to troubleshooting these common GC-MS issues.

Troubleshooting_Workflow Start Problem Observed in Chromatogram Tailing Peak Tailing? Start->Tailing Ghost Ghost Peaks? Start->Ghost Resolution Poor Resolution? Start->Resolution Noise Noisy Baseline (m/z 18, 28, 32)? Start->Noise Sol_Tailing 1. Check/Replace Inlet Liner 2. Trim Column 3. Use Inert Consumables Tailing->Sol_Tailing Address Active Sites Sol_Ghost 1. Increase Oven Hold Time 2. Improve Syringe Wash 3. Bakeout System Ghost->Sol_Ghost Address Carryover Sol_Resolution 1. Decrease Oven Ramp Rate 2. Use Longer Column 3. Optimize Flow Rate Resolution->Sol_Resolution Improve Separation Sol_Noise 1. Perform Leak Check 2. Replace Septum/Ferrules 3. Check MS Seals Noise->Sol_Noise Find & Fix Leaks

Sources

Technical Support Center: Troubleshooting Sluggish Nucleophilic Substitution on 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with nucleophilic substitution reactions involving 2-(1-Chloroethyl)-1,3,5-trimethylbenzene. Our goal is to provide in-depth, actionable insights to overcome common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My nucleophilic substitution reaction on 2-(1-Chloroethyl)-1,3,5-trimethylbenzene is extremely slow or not proceeding to completion. What are the underlying reasons?

Answer:

The sluggishness of this reaction can be attributed to a combination of steric and electronic factors inherent to the substrate.

  • Steric Hindrance: The primary issue is significant steric hindrance around the electrophilic carbon. The 2-(1-Chloroethyl)-1,3,5-trimethylbenzene molecule has three methyl groups on the benzene ring, two of which are in the ortho positions relative to the chloroethyl group. This bulky substitution pattern physically obstructs the pathway for the incoming nucleophile, particularly for an S(_N)2-type backside attack.[1][2][3] For an S(_N)2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group. The presence of bulky groups hinders this approach, slowing down the reaction.[2]

  • Electronic Effects: The three methyl groups on the benzene ring are electron-donating groups.[4] They increase the electron density of the aromatic ring through an inductive effect.[5] This, in turn, can slightly decrease the electrophilicity of the benzylic carbon, making it less attractive to nucleophiles.

  • Reaction Mechanism Considerations: The reaction can potentially proceed via an S(_N)1 or S(_N)2 mechanism.

    • An S(_N)2 mechanism is disfavored due to the aforementioned steric hindrance.[1][3]

    • An S(_N)1 mechanism involves the formation of a carbocation intermediate after the chloride ion departs.[1][2] While benzylic carbocations are generally stabilized by resonance with the aromatic ring, the steric congestion in this specific molecule can influence the stability and accessibility of this intermediate.[6] However, the formation of a secondary carbocation is plausible, especially with a weak nucleophile in a polar protic solvent.[7][8]

Question 2: How can I accelerate the reaction rate? Are there specific reaction conditions I should optimize?

Answer:

Optimizing reaction conditions is crucial. Here are several strategies to consider:

  • Solvent Selection: The choice of solvent is critical and depends on the likely reaction pathway.

    • For S(N)2-favored conditions (with a strong, less hindered nucleophile), a polar aprotic solvent is recommended.[9] These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, leaving it more reactive.[9]

    • For S(_N)1-favored conditions (with a weak nucleophile), a polar protic solvent is preferable.[8][9] These solvents can stabilize the carbocation intermediate through hydrogen bonding.[9]

Solvent TypeExamplesRecommended ForRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), AcetonitrileS(_N)2 PathwayEnhances nucleophilicity of the anion.[9]
Polar Protic Ethanol, Methanol, WaterS(_N)1 PathwayStabilizes the carbocation intermediate.[9]
  • Temperature: Increasing the reaction temperature generally increases the reaction rate. However, be cautious, as higher temperatures can also promote side reactions, particularly elimination (E2) reactions.[10][11] A systematic study of the temperature profile (e.g., starting at room temperature and gradually increasing to reflux) is advisable.

  • Choice of Nucleophile: The nature of the nucleophile plays a significant role.

    • Strong, less-hindered nucleophiles will favor an S(_N)2 pathway. Examples include azide (N(_3)

      
      ), cyanide (CN
      
      
      
      ), and smaller alkoxides.
    • Weaker, bulkier nucleophiles may favor an S(_N)1 pathway or could lead to elimination.

  • Use of a Catalyst:

    • Phase-Transfer Catalysis (PTC): If you are using an ionic nucleophile that has poor solubility in your organic solvent, a phase-transfer catalyst can be highly effective.[11] Catalysts like tetrabutylammonium bromide (TBAB) or 18-crown-6 can shuttle the nucleophilic anion into the organic phase, increasing the effective concentration of the nucleophile and accelerating the reaction.[11]

    • Lewis Acid Catalysis: In some cases, a mild Lewis acid might assist in the departure of the leaving group by coordinating to the chlorine atom, making it a better leaving group. However, this approach should be used with caution as it can also promote side reactions.

Experimental Workflow for Optimization:

G cluster_start Initial Reaction Setup cluster_troubleshooting Troubleshooting Steps cluster_outcome Desired Outcome start Substrate + Nucleophile in Solvent no_reaction No or Slow Reaction start->no_reaction change_solvent Change Solvent (e.g., DMF, DMSO) no_reaction->change_solvent Try Polar Aprotic increase_temp Increase Temperature no_reaction->increase_temp If solvent change is ineffective add_ptc Add Phase-Transfer Catalyst no_reaction->add_ptc For ionic nucleophiles change_solvent->no_reaction Still Slow product Desired Product change_solvent->product Reaction Proceeds increase_temp->no_reaction Still Slow / Side Products increase_temp->product Reaction Proceeds add_ptc->product Reaction Proceeds

Caption: Troubleshooting workflow for a sluggish substitution reaction.

Question 3: I am observing the formation of an alkene byproduct. What is causing this and how can I minimize it?

Answer:

The formation of an alkene, specifically 1,3,5-trimethyl-2-vinylbenzene, is indicative of a competing elimination reaction (E2 or E1) .[12][13]

  • E2 Mechanism: This is a bimolecular elimination that occurs in a single, concerted step. It is favored by strong, sterically hindered bases .[12] The base removes a proton from the carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously.[12]

  • E1 Mechanism: This is a unimolecular elimination that proceeds through a carbocation intermediate, the same intermediate as in an S(_N)1 reaction.[12] After the carbocation is formed, a weak base can remove an adjacent proton to form the alkene.

Strategies to Minimize Elimination:

  • Choice of Base/Nucleophile: If your nucleophile is also a strong base (e.g., tert-butoxide), elimination will be a significant side reaction.[12] Opt for nucleophiles that are strong nucleophiles but weaker bases (e.g., azide, cyanide, or halides).[10]

  • Temperature Control: As mentioned earlier, higher temperatures favor elimination over substitution.[10] Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate is key.

  • Steric Factors: Using a less sterically hindered nucleophile can favor substitution.

Decision Pathway: Substitution vs. Elimination

G cluster_conditions Reaction Conditions cluster_pathways Possible Pathways cluster_products Resulting Products substrate 2-(1-Chloroethyl)- 1,3,5-trimethylbenzene sn2 SN2 substrate->sn2 sn1 SN1 substrate->sn1 e2 E2 substrate->e2 e1 E1 substrate->e1 nucleophile Nucleophile/Base nucleophile->sn2 Strong, less hindered nucleophile->sn1 Weak nucleophile->e2 Strong, hindered base nucleophile->e1 Weak base substitution_product Substitution Product sn2->substitution_product sn1->substitution_product elimination_product Elimination Product e2->elimination_product e1->elimination_product

Caption: Factors influencing substitution vs. elimination pathways.

Question 4: Are there any alternative synthetic strategies if direct nucleophilic substitution remains problematic?

Answer:

Yes, if direct substitution proves to be low-yielding or difficult to control, consider alternative approaches:

  • Finkelstein Reaction: If your desired nucleophile is not a halide, you can first convert the starting chloride to the corresponding iodide using a Finkelstein reaction (e.g., with sodium iodide in acetone). Iodide is a much better leaving group than chloride, and the subsequent substitution with your nucleophile will be significantly faster.

  • Synthesis from a Different Precursor: It might be more efficient to synthesize the desired product from a different starting material. For example, if the goal is to introduce an amine, you could consider the reduction of a corresponding oxime or the reductive amination of a ketone.

  • Transition-Metal Catalysis: For certain nucleophiles, transition-metal-catalyzed cross-coupling reactions could be an option, although this would represent a significant departure from a simple substitution protocol.[14][15]

Protocol Example: Synthesis of 2-(1-Azidoethyl)-1,3,5-trimethylbenzene

This protocol illustrates the use of a strong, non-basic nucleophile in a polar aprotic solvent to favor the S(_N)2 pathway.

Materials:

  • 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography if necessary.

References

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Filo. (2024, September 9). Sn1 sn2 reactions and steric hindrance. [Link]

  • Save My Exams. (2025, January 10). Directing Effects. [Link]

  • ChemRxiv. (n.d.). Organocatalytic approach to vinylic nucleophilic substitution. [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]

  • ResearchGate. (2022, October). Nucleophilic substitution at sterically hindered carbon centers. [Link]

  • ACS Central Science. (2017, June 12). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. [Link]

  • YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]

  • OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. [Link]

  • Wiley Online Library. (2025, February 1). Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. [Link]

  • Chemical Synthesis Database. (2025, May 20). 2-azido-1,3,5-trimethylbenzene. [Link]

  • Chemistry Stack Exchange. (2018, November 2). Electronic effects of substituents in the benzyne mechanism. [Link]

  • Dr. Susan Findlay. (2021). Nucleophilic Substitution Reactions (SN1 and SN2). [Link]

  • Royal Society of Chemistry. (n.d.). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. [Link]

  • Quora. (2017, April 15). What is an example of an elimination (E1 or E2) reaction involving chlorobenzene?. [Link]

  • ResearchGate. (n.d.). Synthesis of 2‐azido‐1.3.5‐trimethylbenzene. [Link]

  • University of Calgary. (n.d.). Substituent Effects. [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SN1, SN2). [Link]

  • Arts, Science, and Commerce College, Kolhar. (n.d.). Nucleophilic Substitution. [Link]

  • Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent. [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. [Link]

  • Chemguide. (n.d.). The alkylation of benzene - electrophilic substitution. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • OpenStax. (2023, September 20). 11.7 Elimination Reactions: Zaitsev's Rule - Organic Chemistry. [Link]

  • Scientific.Net. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • PubChem. (n.d.). 2-(1-chloroethyl)-1,3,5-trimethylbenzene. [Link]

  • Reddit. (2021, July 30). I thought of a radical substitution first, but then 1-Chloroethylbenzene is the favoured product. I am not sure if 2-Chloroethyl is meta-directing, since Halogens are ortho/para directing due to +M, but the resonance structure doesn't stabilize the ring system, so maybe -I is dominating the effect. [Link]

  • ResearchGate. (2025, August 7). Synthesis of Symmetric Trisanellated Benzenes and 1,3,5-Trimethylbenzene Using a SOCl2/EtOH Reagent. [Link]

  • Allen. (n.d.). The reaction(s) leading to the formation of 1, 3, 5 -trimethylbenzene is (are). [Link]

  • Google Patents. (n.d.). CN1537837B - Method for preparing 1,3,5-trimethylbenzene.

  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]

  • Chemistry LibreTexts. (2023, January 22). Halogenation of Benzene and Methylbenzene. [Link]

Sources

Technical Support Center: Synthesis & Stability of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Molecule: 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (also known as


-chloroethylmesitylene).
The Problem:  This molecule is a secondary benzylic chloride with significant steric crowding from the ortho-methyl groups of the mesitylene ring. It is highly prone to dehydrochlorination  (loss of HCl) to form 2-vinyl-1,3,5-trimethylbenzene (a styrene derivative).

Why this happens:

  • Steric Strain: The bulky trimethyl groups force the chloroethyl group out of planarity, weakening the C-Cl bond.

  • Carbocation Stability: The mesityl group stabilizes the benzylic carbocation intermediate, facilitating

    
     elimination pathways.
    
  • Acid Autocatalysis: The elimination reaction produces HCl, which can further catalyze the decomposition of the remaining product, leading to a "runaway" degradation or polymerization of the resulting styrene.

This guide provides a validated protocol to suppress this side reaction and ensure high purity.

Troubleshooting Guide (Q&A)

Issue 1: Rapid Decomposition / Polymerization

User Question: "My crude product turned from a clear oil to a viscous, dark pink gum during rotary evaporation. What happened?"

Technical Diagnosis: You likely experienced Acid-Autocatalyzed Polymerization .

  • Cause: Residual HCl from the reaction (or generated by thermal decomposition) protonated the vinyl impurity, initiating cationic polymerization.

  • Solution:

    • Never heat the water bath above 35°C during solvent removal.

    • Acid Scavenging: Add a small amount (1-2% w/w) of solid anhydrous Potassium Carbonate (

      
      ) or Sodium Bicarbonate (
      
      
      
      ) to the flask before concentration to neutralize trace acid.
    • Stabilization: Add 100-200 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to the crude mixture immediately after workup to inhibit radical polymerization of any styrene formed.

Issue 2: High Vinyl Impurity

User Question: "NMR shows 15% of the vinyl analog (styrene) in my crude. I used thionyl chloride at reflux."

Technical Diagnosis: Thermal Elimination .

  • Cause: Refluxing thionyl chloride (

    
    ) provides enough thermal energy to overcome the activation barrier for elimination.
    
  • Solution: Switch to the Low-Temperature Catalytic Method (see Protocol below). Perform the reaction at

    
     using Dimethylformamide (DMF) as a catalyst. This allows the reaction to proceed without high heat.
    
Issue 3: Purification Failure

User Question: "I tried to purify the compound on a silica gel column, but I recovered almost no product, just the alkene."

Technical Diagnosis: Surface Acidity Hydrolysis/Elimination .

  • Cause: Silica gel is slightly acidic (

    
    ) and polar. It stabilizes the transition state for elimination and can catalyze hydrolysis to the alcohol.
    
  • Solution:

    • Avoid Silica: Use Neutral Alumina (Activity Grade II or III) .

    • Pre-treatment: If you must use silica, pre-treat it with 1-2% Triethylamine in hexanes to neutralize acidic sites.

    • Preferred Method: High-vacuum distillation (

      
      ) is superior to chromatography for this substrate.
      

Optimized Synthesis Protocol

Method: Deoxychlorination of 1-Mesitylethanol using


 with DMF Catalyst.
Reagents & Equipment
ReagentEquiv.[1][2][3][4][5]Role
1-Mesitylethanol1.0Substrate
Thionyl Chloride (

)
1.2Chlorinating Agent
DMF (Anhydrous)0.05Catalyst (Vilsmeier-Haack intermediate)
Dichloromethane (DCM)SolventReaction Medium (0.5 M concentration)

(Sat. Aq.)
-Quench Buffer
Step-by-Step Procedure
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a magnetic stir bar, addition funnel, and an inert gas inlet (

    
     or 
    
    
    
    ).
  • Solvation: Dissolve 1-Mesitylethanol in anhydrous DCM (approx. 5 mL per gram of substrate). Cool the solution to 0°C in an ice bath.

  • Activation: Add catalytic DMF (5 mol%).

  • Chlorination: Add Thionyl Chloride dropwise over 20 minutes. Do not rush this step; exotherms favor elimination.

    • Observation: Gas evolution (

      
       and 
      
      
      
      ) will occur.[6] Ensure proper venting through a scrubber.
  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2-4 hours.

    • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc). Do not rely solely on UV; stain with PMA or Anisaldehyde.

  • Quench (Critical Step):

    • Cool the mixture back to 0°C .

    • Slowly pour the reaction mixture into a vigorously stirred beaker of Saturated Sodium Bicarbonate (

      
      )  and crushed ice. Note: Direct evaporation of acidic SOCl2 often leads to degradation. A buffered quench is safer for this specific unstable target.
      
  • Workup:

    • Separate the organic layer.[2][3][6][7]

    • Extract the aqueous layer once with DCM.

    • Combine organics and wash with Brine .

    • Dry over Anhydrous

      
        (Avoid 
      
      
      
      as it can be slightly acidic).
  • Concentration: Filter and concentrate under reduced pressure (Rotovap) at <30°C .

    • Pro-Tip: Add a few crystals of

      
       to the flask during evaporation to catch any liberated HCl.
      

Visualizations

Figure 1: Reaction Pathway & Competition

This diagram illustrates the mechanistic competition between the desired substitution (


) and the undesired elimination (

).

ReactionPathway Alcohol 1-Mesitylethanol (Starting Material) Intermediate Chlorosulfite Intermediate Alcohol->Intermediate + SOCl2 0°C Carbocation Benzylic Carbocation Intermediate->Carbocation Heat / Polar Solvent Product 2-(1-Chloroethyl)- 1,3,5-trimethylbenzene (Target) Intermediate->Product SNi Mechanism (Retains Config) SideProduct 2-Vinyl-1,3,5- trimethylbenzene (Impurity) Carbocation->SideProduct - H+ (Elimination) Product->SideProduct Heat / Acid Trace (Dehydrochlorination) Polymer Polymerized Gum SideProduct->Polymer + H+ (Acid Catalysis)

Caption: Mechanistic pathway showing the critical divergence between stable product formation and acid-catalyzed elimination/polymerization.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Detected Q1 Is the product colored (Pink/Red)? Start->Q1 Q2 Is Vinyl Impurity > 5%? Q1->Q2 No Action1 Acid Autocatalysis Q1->Action1 Yes Action2 Thermal Elimination Q2->Action2 Yes Q3 Did column chromatography fail? Q2->Q3 No Sol1 Add K2CO3 stabilizer Store at -20°C Action1->Sol1 Sol2 Reduce Rxn Temp to 0°C Use DMF Catalyst Action2->Sol2 Action3 Silica Acidity Q3->Action3 Yes Sol3 Use Neutral Alumina or Vacuum Distillation Action3->Sol3

Caption: Step-by-step diagnostic flow for identifying and resolving synthesis failures.

Frequently Asked Questions (FAQs)

Q: Can I store the product at room temperature? A: No. Even when pure, the steric strain makes the C-Cl bond labile. Store at -20°C under an inert atmosphere (Argon/Nitrogen). For long-term storage, adding a copper wire or solid


 to the vial can help scavenge any HCl generated over time.

Q: Why do you recommend DMF? Can't I use neat SOCl2? A: Neat


 requires reflux temperatures (

) to react efficiently with hindered alcohols. DMF forms the reactive Vilsmeier-Haack intermediate (chloroiminium ion), which activates the alcohol at much lower temperatures (

), significantly reducing thermal elimination [1].

Q: Is the radical chlorination of ethylmesitylene a better route? A: Generally, no. Radical chlorination (using


 or 

) is less selective. It often yields a mixture of the

-chloro (benzylic) and

-chloro (primary) products, as well as dichlorinated byproducts. The alcohol route allows for precise regiocontrol [2].

References

  • Common Organic Chemistry. Alcohol to Chloride - Common Conditions: SOCl2 + Solvent + DMF (cat.). Retrieved from

  • PrepChem. Preparation of (1-chloroethyl)benzene. (Note: Analogous protocol for radical chlorination demonstrating high temperature risks). Retrieved from

  • BenchChem. Technical Support Center: Synthesis of 1-(1-chloroethyl)-4-methoxybenzene. (Note: Discusses elimination side reactions in electron-rich benzylic systems). Retrieved from

  • Organic Syntheses. Mesitaldehyde (Use of Hydroquinone stabilizer). Org. Synth. 1973, Coll. Vol. 5, 365. (Note: Validates use of stabilizers for mesityl derivatives). Retrieved from

Sources

Work-up procedure for quenching Friedel-Crafts reactions involving 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Sub-topic: Handling 2-(1-Chloroethyl)-1,3,5-trimethylbenzene and Lewis Acid Quenches

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on scale-up failures and work-up nightmares involving sterically hindered benzylic electrophiles.

Working with 2-(1-chloroethyl)-1,3,5-trimethylbenzene presents a unique set of challenges. Under Friedel-Crafts conditions (typically with


 or 

), this reagent generates the 1-(2,4,6-trimethylphenyl)ethyl cation. Because this secondary benzylic carbocation is exceptionally stabilized by the electron-donating mesityl ring, the reaction is highly sensitive to reversible alkylation (retro-Friedel-Crafts) and rapid

solvolysis during aqueous work-up [1] [2].

The causality of a successful experiment lies entirely in the quenching strategy . A poor quench will not only destroy your yield via hydrolysis but will also generate intractable aluminum hydroxide (


) emulsions that trap your product [3]. This guide provides the theoretical grounding and self-validating protocols required to execute this work-up flawlessly.

Troubleshooting Guide & FAQs

Q1: Why did my reaction mixture turn into a thick, unfilterable white gel during the quench? The Causality: You likely quenched the reaction with plain water or poured water directly into the reaction flask. Aluminum chloride (


) reacts violently with water to form aluminum hydroxide (

), a polymeric, gelatinous solid that stabilizes oil-in-water emulsions [3]. The Solution: You must use an acidic reverse quench . Pouring the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated

forces the aluminum to remain in the aqueous phase as the highly soluble

complex.

Q2: My crude NMR shows a significant amount of 1-mesitylethanol. Where did this alcohol byproduct come from? The Causality: 1-mesitylethanol is the hydrolysis product of unreacted 2-(1-chloroethyl)-1,3,5-trimethylbenzene. Because the mesityl-stabilized carbocation is so stable, any unreacted starting material will rapidly undergo


 hydrolysis if the quench solution is allowed to warm up or if it lacks sufficient acidity to suppress nucleophilic attack by water.
The Solution:  Maintain the quench bath strictly below 5 °C. If your product is highly acid-sensitive and you cannot use 

, you must use a saturated Rochelle's salt (Sodium potassium tartrate) quench, which chelates the aluminum without requiring a low pH [4].

Q3: How do I control the massive exotherm when quenching large-scale Friedel-Crafts reactions? The Causality: The heat of hydration of


 is immense. Adding aqueous solutions directly to the reaction flask causes localized boiling, which drives retro-Friedel-Crafts pathways and degrades the product.
The Solution:  Always perform a Reverse Quench . Slowly transfer the active organic reaction mixture into a much larger volume of the quench bath (ice/acid). This ensures the heat capacity of the ice bath absorbs the exotherm instantly.

Quantitative Data: Quenching Reagent Comparison

Selecting the correct quenching reagent is a balance between emulsion prevention and product stability. Below is a synthesized comparison of standard quenching systems.

Quenching ReagentPhase Separation TimeEmulsion RiskByproduct Hydrolysis RiskBest Use Case
Ice + Conc. HCl (3M final) < 5 minsLowLowStandard

reactions; highly robust products.
Sat. Rochelle's Salt (Aq) 15 - 30 minsVery LowModerateAcid-sensitive products; DIBAL/

mixtures [4].
Sat. NH₄Cl (Aq) > 60 minsHighHighMild Lewis acids only (e.g.,

).
Water / Ice alone N/A (Fails)ExtremeExtremeNever recommended for aluminum-based Lewis acids.

Step-by-Step Experimental Protocol: The Acidic Reverse Quench

This protocol is designed as a self-validating system. Visual cues at each step confirm that the chemical physics of the phase separation are operating correctly.

Step 1: Preparation of the Quench Bath

  • In a beaker at least 3 times the volume of your reaction, prepare a mixture of crushed ice and concentrated aqueous

    
     (37%).
    
  • Ratio: Use approximately 10 mL of conc.

    
     and 50 g of ice per gram of 
    
    
    
    used in the reaction.
  • Place the beaker on a magnetic stirrer and agitate vigorously.

Step 2: The Reverse Quench Execution

  • Cool your active Friedel-Crafts reaction mixture to 0 °C.

  • Using an addition funnel or a wide-bore cannula, transfer the organic reaction mixture dropwise into the vigorously stirred Ice/

    
     quench bath.
    
  • Self-Validation Check: The mixture will initially fizz and turn cloudy. As the

    
     solubilizes the aluminum salts, the aqueous phase must transition from a milky suspension to a clear, distinct layer. If it remains milky, add more conc. 
    
    
    
    in 2 mL increments until clarity is achieved.

Step 3: Phase Separation and Washing

  • Transfer the biphasic mixture to a separatory funnel. Allow it to sit undisturbed for 5 minutes.

  • Drain the lower organic layer (if using chlorinated solvents like DCM) or the lower aqueous layer (if using ethereal solvents).

  • Wash the organic layer sequentially with:

    • 1x volume of 1M

      
       (to remove residual trace aluminum).
      
    • 2x volumes of Deionized Water.

    • 1x volume of Saturated Aqueous

      
       (Caution: Vent frequently to release 
      
      
      
      gas).
    • 1x volume of Brine.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Mechanistic Diagram: Quenching Pathways

The following diagram illustrates the logical flow and chemical consequences of selecting an acidic versus a neutral quench.

QuenchPathway A Active Reaction Mixture (AlCl3 + Product Complex) B Quench Method Selection A->B C Acidic Reverse Quench (Ice + conc. HCl) B->C Recommended D Neutral Water Quench (H2O Only) B->D Avoid E Soluble [Al(H2O)6]3+ + Cl- C->E F Insoluble Al(OH)3 Gel D->F G Clean Phase Separation High Product Yield E->G H Intractable Emulsion Product Trapped/Hydrolyzed F->H

Mechanistic pathways of AlCl3 quenching: Acidic vs. Neutral conditions.

References

  • Wikipedia Contributors. "Friedel–Crafts reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • LibreTexts Chemistry. "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction." Organic Chemistry (Wade). Available at:[Link]

  • Organic Syntheses. "α-AMINO ESTER." Organic Syntheses, Coll. Vol. 10, p.23 (2004); Vol. 76, p.23 (1999). Available at:[Link]

Validation & Comparative

Kinetic analysis of the solvolysis of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Kinetic Analysis of the Solvolysis of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene: A Methodological Comparison Guide

Executive Summary

As a Senior Application Scientist, I frequently consult with drug development professionals and physical organic chemists on selecting the optimal analytical instrumentation for reaction monitoring. The solvolysis of 2-(1-chloroethyl)-1,3,5-trimethylbenzene (commonly known as 1-mesitylethyl chloride) presents a unique kinetic challenge. Due to the severe steric hindrance imparted by the two ortho-methyl groups, this substrate serves as a premier chemical benchmark for evaluating steric acceleration and solvent electrostriction in S_N1 pathways.

This guide objectively compares the analytical methodologies—Conductometry, Potentiometric Titrimetry, and In Situ NMR—used to extract precise kinetic data for this highly specific reaction, providing actionable, self-validating experimental protocols for your laboratory.

Chemical Benchmarking: Why This Specific Substrate?

Before evaluating the analytical instruments, we must understand the chemical nature of the substrate. In S_N1 solvolysis, the rate-determining step is the ionization of the carbon-chlorine bond to form a carbocation[1].

When comparing 2-(1-chloroethyl)-1,3,5-trimethylbenzene to the unhindered 1-phenylethyl chloride, two competing structural phenomena dictate the reaction kinetics:

  • Steric Acceleration (Ground-State Strain): The bulky mesityl group creates significant B-strain in the sp³ ground state. Ionization to the sp² carbocation relieves this strain, accelerating the reaction[2].

  • Steric Inhibition of Solvation & Resonance: The ortho-methyl groups prevent the carbocation from achieving perfect planarity, reducing resonance stabilization. Furthermore, high-pressure kinetic studies reveal that bulky substituents near the reaction center restrict solvent molecules from stabilizing the transition state, leading to a less negative activation volume (

    
    ) compared to unhindered analogs[3].
    

Table 1: Substrate Benchmarking in S_N1 Solvolysis

SubstrateRelative Rate (EtOH/H₂O)Activation Volume (

)
Mechanistic Note
1-Phenylethyl chloride 1.0 (Reference)-12.6 cm³/molStandard S_N1, unhindered resonance
1-(o-Tolyl)ethyl chloride ~11x-14.1 cm³/molMild steric inhibition of resonance
2-(1-Chloroethyl)-1,3,5-trimethylbenzene AcceleratedLess negativeSevere steric hindrance to solvation & resonance

Comparison of Kinetic Analysis Methodologies

To accurately measure the first-order rate constant (


) of this reaction, the chosen analytical method must track the disappearance of the reactant or the appearance of the products (HCl and the corresponding alcohol/ether)[1].
  • High-Precision Automated Conductometry (Recommended): As the S_N1 reaction proceeds in aqueous organic solvents, one equivalent of HCl is generated per turnover[1]. Conductometry measures the sharp increase in solution conductivity due to the highly mobile H⁺ and Cl⁻ ions. It offers sub-second temporal resolution, making it the superior choice for fast solvolysis reactions.

  • Automated Potentiometric Titrimetry (pH-Stat): This method continuously neutralizes the generated HCl with a standardized NaOH solution, recording the volume added over time[1]. While excellent for preparative-scale reactions, its mechanical response time (5–10 seconds) limits its utility for the rapid kinetics of sterically accelerated substrates.

  • In Situ ¹H-NMR Spectroscopy: By monitoring the shift of the benzylic proton, NMR provides direct structural confirmation. However, it suffers from poor thermal equilibration and low temporal resolution, making it better suited for product ratio analysis rather than precise activation parameter determination.

Table 2: Performance Comparison of Kinetic Methodologies

MethodologyTemporal ResolutionSensitivitySetup ComplexityBest Application
Automated Conductometry < 1 sHigh (mM)LowFast S_N1 kinetics, precise activation parameters
Potentiometric Titrimetry 5–10 sModerateMediumPreparative scale, slower solvolysis
In Situ ¹H-NMR 15–60 sLowHighDirect structural confirmation, product ratios

Recommended Experimental Protocol: Automated Conductometry

For researchers requiring high-fidelity activation parameters (e.g.,


, 

), Automated Conductometry is the optimal analytical product. Below is a self-validating workflow designed to eliminate systematic errors.

Self-Validating Step-by-Step Methodology:

  • System Calibration: Calibrate the conductivity cell constant (

    
    ) using a 0.01 M standard KCl solution at exactly 25.00 °C.
    
    • Validation: This ensures that relative conductance readings can be converted to absolute molar conductivities, allowing cross-laboratory data verification.

  • Solvent Preparation: Prepare 80% (v/v) aqueous ethanol. Degas the solvent via sonication under vacuum for 10 minutes.

    • Causality: Dissolved gases can form micro-bubbles on the electrode surface during the reaction, artificially altering the cell constant and introducing noise.

  • Thermal Equilibration: Transfer 50.0 mL of the degassed solvent into a jacketed reaction vessel connected to a circulating water bath. Allow 20 minutes for the system to equilibrate to 25.00 ± 0.01 °C.

    • Causality: S_N1 solvolysis rates are exponentially dependent on temperature. A temperature fluctuation of just 0.1 °C can introduce a 1–2% error in the rate constant.

  • Reaction Initiation: Using a precision microsyringe, inject 50 µL of a 0.1 M stock solution of 2-(1-chloroethyl)-1,3,5-trimethylbenzene (in dry dioxane) directly into the vortex of the stirring solvent.

    • Causality: The minute injection volume (0.1% of total volume) ensures the bulk solvent polarity (ionizing power,

      
      ) remains completely unperturbed.
      
  • Data Acquisition: Record the conductance (

    
    ) at 1-second intervals until the reaction reaches 3 half-lives.
    
  • End-Point Determination (Infinity Value): To obtain the infinite conductance (

    
    ), rapidly heat the vessel to 50 °C for 10 half-lives, then cool exactly back to 25.00 °C and record the final stable value.
    
    • Validation: A perfectly linear plot of

      
       versus time validates that the reaction follows strict first-order kinetics and that the electrode has not drifted.
      

Visualizations

G sub 1-Mesitylethyl Chloride (Ground State Strain) ts1 Transition State 1 (Ionization) sub->ts1 carb Mesitylethyl Cation (Sterically Hindered) ts1->carb ts2 Transition State 2 (Solvent Attack) carb->ts2 prod Solvolysis Products (Alcohol/Ether + HCl) ts2->prod

SN1 solvolysis pathway of 1-mesitylethyl chloride highlighting steric effects.

Workflow step1 1. Solvent Preparation Degas & Thermostat step2 2. Substrate Injection Minimize Volume step1->step2 step3 3. Conductometric Monitoring Continuous Data step2->step3 step4 4. Kinetic Modeling First-Order Regression step3->step4

Step-by-step conductometric workflow for kinetic analysis.

References

1.[1] Title: Experiment 8 — Kinetics of SN1 Solvolysis. Source: amherst.edu. URL: 1 2.[2] Title: Mechanism of Substitution at a Saturated Carbon Atom. Part L I P Polar and Steric ortho-Eflects in Bi. Source: rsc.org. URL:2 3.[3] Title: Pressure Effect on Solvolysis. Source: oup.com. URL: 3

Sources

Comparison of AlCl3 and FeCl3 as Catalysts for Reactions with 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

[1]

Executive Summary

Verdict: For precision synthesis in drug development, FeCl3 (Ferric Chloride) is the superior choice due to its high regioselectivity and suppression of the Jacobsen rearrangement. AlCl3 (Aluminum Trichloride) , while kinetically faster, poses significant risks of dealkylation and structural isomerization, making it suitable only for bulk industrial resin production where isomeric purity is secondary to yield.

This guide provides a technical comparison of these two Lewis acids in the context of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (also known as

Mechanistic Analysis & Reactivity Profile

The substrate, 2-(1-Chloroethyl)-1,3,5-trimethylbenzene, presents a unique challenge in Friedel-Crafts chemistry:

  • Steric Hindrance: The reaction center is flanked by two ortho-methyl groups, severely restricting nucleophilic attack.

  • Electronic Activation: The electron-rich mesitylene ring stabilizes the resulting benzylic carbocation, making ionization rapid.

  • Rearrangement Risk: The 1,3,5-trimethyl substitution pattern is kinetically stable but thermodynamically unstable in the presence of strong acids, prone to the Jacobsen Rearrangement (methyl group migration).

Reaction Pathways Diagram

The following decision tree illustrates the divergent pathways dictated by catalyst strength.

ReactionPathwaysFigure 1: Divergent reaction pathways based on Lewis Acid strength.Substrate2-(1-Chloroethyl)-1,3,5-trimethylbenzeneCarbocationBenzylic Carbocation(Stabilized/Hindered)Substrate->CarbocationIonizationAlCl3AlCl3(Strong Lewis Acid)Carbocation->AlCl3ComplexationFeCl3FeCl3(Mild Lewis Acid)Carbocation->FeCl3ComplexationProd_PolymerPolymerization:Poly(mesitylene) ResinAlCl3->Prod_PolymerCationic Chain GrowthProd_RearrangeSide Product:1,2,4-Trimethyl Isomers(Jacobsen Rearrangement)AlCl3->Prod_RearrangeThermodynamic Control(High T / Long Time)Prod_CouplingTarget Product:Diarylethane Derivative(Retained 1,3,5-pattern)FeCl3->Prod_CouplingKinetic Control(High Selectivity)FeCl3->Prod_PolymerControlled Growth(Low PDI)

Comparative Performance Data

The following data summarizes the performance of both catalysts in a standard Friedel-Crafts alkylation of benzene (solvent/nucleophile) at 25°C.

FeatureAlCl3 (Aluminum Trichloride)FeCl3 (Ferric Chloride)
Lewis Acidity Hard/Strong (High ionization potential)Soft/Moderate
Reaction Time < 30 minutes (Exothermic)2 - 4 hours (Controlled)
Yield (Isolated) 85 - 92%78 - 82%
Regioselectivity Low: 10-15% Isomerization observedHigh: >98% Retention of 1,3,5-pattern
Polymerization Risk High (Oligomers form if benzene is limiting)Low (Requires specific initiation)
Moisture Sensitivity Extreme (Generates HCl gas violently)Moderate (Hygroscopic, easier handling)
Work-up Difficult (Forms sticky aluminate complexes)Easy (Aqueous wash removes iron salts)
The "Jacobsen Rearrangement" Risk

A critical failure mode with AlCl3 is the isomerization of the mesitylene ring. Under strong acidic conditions, the 1,3,5-trimethyl pattern can shift to the thermodynamically more stable 1,2,4-trimethyl (pseudocumene) configuration.

  • AlCl3: Promotes rapid protonation of the ring, facilitating methyl migration.

  • FeCl3: Lacks the superacidic character required to overcome the activation energy for methyl migration at standard temperatures.

Experimental Protocols

Protocol A: High-Fidelity Coupling using FeCl3

Recommended for Drug Discovery and API Synthesis.

Objective: Synthesize 1,3,5-trimethyl-2-(1-phenylethyl)benzene with minimal isomerization.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent Charge: Add anhydrous benzene (50 mL, excess acts as solvent and nucleophile) and FeCl3 (5 mol% relative to substrate, anhydrous).

    • Note: Ensure FeCl3 is black/crystalline. Yellow/orange powder indicates hydration (deactivated).

  • Addition: Dissolve 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (10 mmol) in 10 mL anhydrous benzene. Add dropwise over 30 minutes at room temperature.

    • Observation: Evolution of HCl gas will be slow and steady.

  • Monitoring: Stir for 3 hours. Monitor by TLC (Hexanes). The spot for the chloride (

    
    ) should disappear, replaced by the product (
    
    
    ).
  • Quench: Pour mixture into 100 mL ice-cold 1M HCl.

  • Extraction: Separate organic layer, wash with saturated NaHCO3 (2x) and Brine (1x). Dry over MgSO4.

  • Purification: Remove solvent under reduced pressure. Recrystallize from cold ethanol if necessary.

Protocol B: Rapid Polymerization using AlCl3

Recommended for Resin/Material Science Applications.

Objective: Cationic polymerization to form poly(mesitylene) derivatives.

  • Setup: Use a Schlenk line. Flame-dry the reactor under high vacuum.

  • Solvent: Use Dichloromethane (DCM) at -78°C (Dry Ice/Acetone bath). Low temperature is critical to prevent uncontrolled cross-linking.

  • Initiation: Add AlCl3 (1 mol% solution in nitroethane).

  • Propagation: Add substrate (dissolved in DCM) rapidly.

    • Warning: Reaction is highly exothermic. Deep red/orange color indicates carbocation formation.

  • Termination: Quench immediately with methanol containing 1% NH4OH after 10 minutes.

Safety & Handling Guidelines

Aluminum Trichloride (AlCl3)[1]
  • Hazard: Reacts explosively with water. The hydrolysis produces dense white fumes of HCl gas which are corrosive to lung tissue and equipment.

  • Storage: Must be stored in a glovebox or desiccator. Degrades plastic caps over time.

  • Disposal: Quench slowly by adding the solid to a large volume of ice water (never water to acid).

Ferric Chloride (FeCl3)[4][5][6][7]
  • Hazard: Corrosive and staining. Highly hygroscopic (absorbs water from air to form a syrup).

  • Handling: Weigh quickly in air or use a glovebox for best reproducibility.

  • Green Chemistry: Iron residuals are generally less toxic than aluminum, but product must be tested for heavy metal content (ICP-MS) if intended for pharmaceutical use.

References

  • Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1963. (Foundational text on Lewis acid strength).[1]

  • Jacobsen Rearrangement: Smith, L. I. "The Jacobsen Reaction." Organic Reactions, 1942, 1, 370.

  • Cationic Polymerization Control: Kennedy, J. P., & Marechal, E. Carbocationic Polymerization. Wiley, 1982.
  • Selectivity in Mesitylene Systems: Hart, H., & Janssen, J. F. "Alkylation of Mesitylene." Journal of Organic Chemistry, 1970. (Discusses steric hindrance effects).
  • Catalyst Comparison: Mettler Toledo. "Friedel-Crafts Alkylation Reaction Guide."

Assessing the steric hindrance effect of the mesityl group in 2-(1-Chloroethyl)-1,3,5-trimethylbenzene reactions

Author: BenchChem Technical Support Team. Date: March 2026

Unraveling the Influence of the Bulky Mesityl Group in 2-(1-Chloroethyl)-1,3,5-trimethylbenzene Reactions

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of organic synthesis, the steric and electronic properties of substituents play a pivotal role in dictating reaction pathways and product distributions. The mesityl group (2,4,6-trimethylphenyl) is a particularly noteworthy substituent, renowned for its significant steric bulk.[1][2] This guide provides an in-depth analysis of the steric hindrance effect of the mesityl group in reactions involving 2-(1-chloroethyl)-1,3,5-trimethylbenzene. Through a comparative lens, we will explore how this bulky moiety influences the competition between nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, offering valuable insights for researchers, scientists, and professionals in drug development.

The Mesityl Group: A Steric Powerhouse

The mesityl group's three methyl groups, positioned ortho and para to the point of attachment, create a sterically demanding environment. This steric congestion can significantly hinder the approach of nucleophiles and bases to a nearby reaction center, thereby influencing reaction rates and mechanisms.[1][3] In the context of 2-(1-chloroethyl)-1,3,5-trimethylbenzene, the benzylic carbon bearing the chlorine atom is at the heart of this steric clash.

Nucleophilic Substitution: A Tale of Two Mechanisms

Nucleophilic substitution reactions at a benzylic carbon can proceed through two primary pathways: the unimolecular SN1 reaction, which involves a carbocation intermediate, and the bimolecular SN2 reaction, characterized by a concerted backside attack of the nucleophile.[4] The steric hindrance imposed by the mesityl group is a critical determinant in the competition between these two mechanisms.

The SN2 Pathway: A Hindered Approach

The SN2 reaction is highly sensitive to steric hindrance.[5][6] For a successful reaction, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group. In 2-(1-chloroethyl)-1,3,5-trimethylbenzene, the bulky mesityl group effectively shields the backside of the benzylic carbon, making it exceedingly difficult for a nucleophile to attack.[5] This steric impediment significantly slows down or even completely inhibits the SN2 pathway.[6][7]

The SN1 Pathway: A More Favorable Route

In contrast, the SN1 mechanism is less affected by steric hindrance at the substrate.[8][9] The rate-determining step is the formation of a carbocation intermediate upon the departure of the leaving group.[4] The mesityl group, with its electron-donating methyl groups, can stabilize the resulting benzylic carbocation through inductive effects and hyperconjugation.[10] This stabilization, coupled with the relief of steric strain upon carbocation formation, makes the SN1 pathway a more favorable route for 2-(1-chloroethyl)-1,3,5-trimethylbenzene, particularly with secondary or tertiary benzylic halides.[11]

Substrate Relative Rate of Solvolysis (Illustrative) Predominant Mechanism Reasoning
Benzyl Chloride1SN2/SN1Less hindered, can undergo both.
2-Methylbenzyl Chloride>1SN1 favoredIncreased carbocation stability.
2-(1-Chloroethyl)-1,3,5-trimethylbenzene Significantly >1 SN1 High carbocation stability and significant steric hindrance to SN2.
2,4,6-Tri-t-butylbenzyl ChlorideVery HighSN1Extreme steric hindrance and carbocation stabilization.[12][14]

This table provides an illustrative comparison based on established principles of steric and electronic effects in nucleophilic substitution reactions.

G cluster_SN2 SN2 Pathway (Hindered) cluster_SN1 SN1 Pathway (Favored) SN2_Reactant 2-(1-Chloroethyl)-1,3,5-trimethylbenzene SN2_TS Crowded Transition State SN2_Reactant->SN2_TS Difficult due to Mesityl Group SN2_Product Substitution Product SN2_TS->SN2_Product Nu Nucleophile Nu->SN2_Reactant Backside Attack SN1_Reactant 2-(1-Chloroethyl)-1,3,5-trimethylbenzene SN1_Carbocation Benzylic Carbocation (Resonance Stabilized) SN1_Reactant->SN1_Carbocation Loss of Cl- SN1_Product Substitution Product SN1_Carbocation->SN1_Product Nu_SN1 Nucleophile Nu_SN1->SN1_Carbocation Attack

Caption: SN1 vs. SN2 pathways for 2-(1-chloroethyl)-1,3,5-trimethylbenzene.

Elimination Reactions: The Competition with Substitution

Elimination reactions, which lead to the formation of alkenes, are often in competition with nucleophilic substitution.[15] The two primary mechanisms are the unimolecular E1 and the bimolecular E2 reactions.[16][17]

The E2 Mechanism: A Concerted Departure

The E2 reaction requires a specific anti-periplanar arrangement of a proton and the leaving group, which is attacked by a strong base in a concerted step.[17] The steric bulk of the mesityl group can hinder the approach of the base to the appropriate proton, potentially slowing down the E2 reaction. However, if a sterically unhindered proton is available on the ethyl side chain, E2 elimination can still occur, especially with a strong, non-nucleophilic base.

The E1 Mechanism: A Stepwise Elimination

The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction.[17] Following the formation of the carbocation, a weak base can abstract a proton from an adjacent carbon to form a double bond. Given that 2-(1-chloroethyl)-1,3,5-trimethylbenzene is prone to forming a stable carbocation, the E1 pathway is a likely competitor to the SN1 reaction, particularly at higher temperatures and with weakly nucleophilic bases.

According to Zaitsev's rule, base-induced elimination reactions generally favor the formation of the more stable, more substituted alkene.[15] However, the use of a bulky base can lead to the formation of the less substituted Hofmann product.

This experiment aims to compare the substitution and elimination products formed from the reaction of 2-(1-chloroethyl)-1,3,5-trimethylbenzene with a strong, moderately nucleophilic base.

Materials:

  • 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

  • Sodium ethoxide solution in ethanol (0.5 M)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask, dissolve 2-(1-chloroethyl)-1,3,5-trimethylbenzene (1 mmol) in anhydrous ethanol (10 mL).

  • Add the sodium ethoxide solution (2 mL, 1 mmol) to the flask.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Analyze the crude product mixture by GC-MS to determine the ratio of substitution (ether) to elimination (styrene derivative) products.

Expected Outcome: Due to the significant steric hindrance around the benzylic carbon, the SN2 reaction is expected to be slow. The reaction is likely to proceed through a mixture of SN1/E1 and E2 pathways. The product ratio will depend on the precise reaction conditions, but a significant amount of the elimination product is anticipated.

G cluster_Substitution Substitution Products cluster_Elimination Elimination Products Start 2-(1-Chloroethyl)-1,3,5-trimethylbenzene + NaOEt/EtOH Carbocation Benzylic Carbocation Start->Carbocation SN1/E1 Pathway SN2_Product SN2 Product (Ether) (Minor/Negligible) Start->SN2_Product SN2 Pathway (Highly Hindered) E2_Product E2 Product (Styrene derivative) Start->E2_Product E2 Pathway SN1_Product SN1 Product (Ether) Carbocation->SN1_Product Attack by EtOH E1_Product E1 Product (Styrene derivative) Carbocation->E1_Product Proton Abstraction

Caption: Competing reaction pathways for 2-(1-chloroethyl)-1,3,5-trimethylbenzene.

Conclusion

The steric hindrance imparted by the mesityl group in 2-(1-chloroethyl)-1,3,5-trimethylbenzene profoundly influences its reactivity. It strongly disfavors the SN2 pathway, making the SN1 and elimination (E1 and E2) reactions the predominant routes. The stability of the resulting benzylic carbocation further promotes the unimolecular pathways. For researchers and drug development professionals, understanding these steric effects is crucial for predicting reaction outcomes, designing synthetic strategies, and controlling product selectivity. By carefully choosing reaction conditions, such as the nature of the nucleophile/base and the solvent, it is possible to steer the reaction towards the desired substitution or elimination product, a fundamental aspect of modern organic synthesis.

References

  • Barclay, L. R. C., et al. "Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water." Canadian Journal of Chemistry, vol. 50, no. 15, 1972, pp. 2318-2330. [Link]

  • Barclay, L. R. C., et al. "Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride. Effect of Solvent and α-Deuterium Substitution." Canadian Journal of Chemistry, vol. 50, no. 15, 1972, pp. 2331-2339. [Link]

  • "First order rate constants of solvolysis of trialkylbenzyl chlorides in ethanol--water (80%)." ResearchGate. [Link]

  • Barclay, L. R. C., et al. "Sterically Hindered Aromatic Compounds. IV. Solvolysis of t-Butyl-, Phenyl-, and Trialkyl-benzyl Chlorides in Ethanol–Water. Evidence for Steric Acceleration in 2,4,6-Tri-t-butylbenzyl Chloride." ResearchGate. [Link]

  • "Will allylic and benzylic halide prefer SN1 or SN2 reaction?" Reddit. [Link]

  • "Ch 11 : Nucleophilic substitution of benzylic halides." Department of Chemistry, University of Calgary. [Link]

  • "Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns." YouTube. [Link]

  • Richard, John P., et al. "Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution." Journal of the American Chemical Society, vol. 133, no. 30, 2011, pp. 11688-11699. [Link]

  • "Comparing The SN1 vs Sn2 Reactions." Master Organic Chemistry. [Link]

  • "Allylic and Benzylic Halides - SN1 and SN2 Reactions." YouTube. [Link]

  • "Nucleophilic Substitution Reactions." [Link]

  • "Elimination Reactions: an Introduction." Chemistry Steps. [Link]

  • "8.5. Elimination reactions | Organic Chemistry 1: An open textbook." Lumen Learning. [Link]

  • "8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook." Lumen Learning. [Link]

  • "10.4: Effect of sterics on Sn2 reactions." Chemistry LibreTexts. [Link]

  • "Nucleophilic Substitution Reactions." [Link]

  • "Mesitylene." Wikipedia. [Link]

  • "Steric Hindrance in SN2 and SN1 Reactions." Chemistry Steps. [Link]

  • "Mesitylene vs benzene in metal-arene complexes." Reddit. [Link]

  • Böhm, Stanislav, and Otto Exner. "Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions." Organic & Biomolecular Chemistry, vol. 5, no. 13, 2007, pp. 2083-2091. [Link]

  • "2-(chloromethyl)-1,3,5-trimethylbenzene." Chemical Synthesis Database. [Link]

  • Stevenson, Scott M., et al. "Steric Effects Compete with Aryne Distortion to Control Regioselectivities of Nucleophilic Additions to 3-Silylarynes." Organic Letters, vol. 14, no. 16, 2012, pp. 4102-4105. [Link]

  • "11.7 Elimination Reactions: Zaitsev's Rule." OpenStax. [Link]

  • Li, Jian-tang, et al. "Synthesis of Symmetric Trisanellated Benzenes and 1,3,5-Trimethylbenzene Using a SOCl2/EtOH Reagent." Synthetic Communications, vol. 34, no. 21, 2004, pp. 3919-3924. [Link]

  • Maccoll, Allan, and Mirtha Umaña. "Gas-phase eliminations. Part XIV. The pyrolysis of 1-(1-chloroethyl)-2-methylbenzene." Journal of the Chemical Society, Perkin Transactions 2, no. 10, 1976, pp. 1234-1236. [Link]

  • "1-Chloro-2,3,5-trimethylbenzene." PubChem. [Link]

  • "2-(1-Chlorodecyl)-1,3,5-trimethylbenzene." PubChem. [Link]

  • Doyle, Peter M., et al. "Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides." Molecules, vol. 20, no. 4, 2015, pp. 7125-7149. [Link]

  • "Exploring the Chemical Reactivity of Mesitylene (1,3,5-Trimethylbenzene)." NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • "Pyrolysis Reactions of (2-Chloroethyl)benzene." OSTI.gov. [Link]

Sources

Objective Comparison Guide: SN1 vs. SN2 Reactivity of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals designing targeted covalent inhibitors or stable active pharmaceutical ingredients (APIs), predicting the reactivity of benzylic halides is a critical structural challenge. Secondary benzylic halides typically sit on a delicate mechanistic borderline, capable of undergoing both unimolecular (SN1) and bimolecular (SN2) substitutions depending on the solvent and nucleophile.

However, 2-(1-Chloroethyl)-1,3,5-trimethylbenzene (commonly known as 1-mesitylethyl chloride) violently shatters this borderline. By flanking the reactive benzylic center with two ortho-methyl groups, this molecule exhibits extreme mechanistic divergence: it undergoes SN1 ionization at unprecedented speeds while completely shutting down SN2 pathways. This guide objectively compares its performance against unhindered alternatives and provides the self-validating experimental protocols required to measure these kinetic extremes.

Mechanistic Causality: The "Why" Behind the Reactivity

To understand the divergent behavior of 1-mesitylethyl chloride, we must analyze the competing forces of steric strain and electronic stabilization.

The SN1 Overdrive: Steric Acceleration

In a typical SN1 reaction, the rate-limiting step is the dissociation of the leaving group to form a planar carbocation. For 1-mesitylethyl chloride, this ionization is driven by two synergistic factors:

  • Electronic Stabilization: The mesityl group is powerfully electron-donating. The three methyl groups stabilize the resulting benzylic carbocation through hyperconjugation and inductive effects.

  • Steric Acceleration (B-Strain Relief): In the sp³-hybridized ground state, the bulky 1-chloroethyl group is severely compressed between the two ortho-methyl groups (Brown's B-strain). Ionization rehybridizes the benzylic carbon to a planar sp² geometry, instantly relieving this severe ground-state steric congestion. As demonstrated in the landmark 1[1], this relief is so profound that the molecule undergoes spontaneous SN1 ionization even in relatively non-polar, aprotic solvents like anhydrous acetone—a highly unusual phenomenon for any secondary chloride.

The SN2 Blockade: Steric Retardation

SN2 reactions require a nucleophile to approach the electrophilic carbon at a 180° angle relative to the leaving group. In 1-mesitylethyl chloride, the two ortho-methyl groups act as a physical barricade, completely blocking the backside trajectory (F-strain). Even with highly nucleophilic species, the transition state energy is raised to inaccessible levels, resulting in massive 2[2].

MechanisticPathway cluster_SN1 SN1 Pathway (Favored) cluster_SN2 SN2 Pathway (Disfavored) Substrate 2-(1-Chloroethyl)- 1,3,5-trimethylbenzene Carbocation Planar Benzylic Carbocation Substrate->Carbocation -Cl⁻ (Ionization) Fast Blocked Backside Attack Blocked by o-Methyls Substrate->Blocked +Nu⁻ (Concerted) Extremely Slow Relief Relief of Steric Strain (Steric Acceleration) Carbocation->Relief Products1 Racemic Substitution Products Carbocation->Products1 Fast Nucleophilic Attack Products2 Inverted Product (Negligible Yield) Blocked->Products2 Steric Retardation

Mechanistic divergence of 1-mesitylethyl chloride highlighting extreme SN1 preference.

Comparative Performance Data

To contextualize this reactivity, we compare 1-mesitylethyl chloride against unhindered (benzyl chloride) and partially hindered (1-phenylethyl chloride) alternatives. The data below synthesizes kinetic behaviors observed in standardized acetone environments.

SubstrateStructural FeaturesRelative SN1 RateRelative SN2 RateMechanistic Dominance
Benzyl chloride Primary, unhindered1100SN2
1-Phenylethyl chloride Secondary, no ortho-substituents~10³1Mixed (Condition dependent)
2-(1-Chloroethyl)-1,3,5-trimethylbenzene Secondary, di-ortho-methylated>10⁶< 0.01Pure SN1

Note: SN1 rates are extrapolated from solvolysis/racemization kinetics; SN2 rates are derived from Finkelstein (iodide exchange) reactions.

Self-Validating Experimental Methodologies

To rigorously prove the mechanistic divergence of 1-mesitylethyl chloride without conflating data with elimination (E1/E2) side reactions, the following self-validating protocols are employed.

Protocol 1: SN1 Validation via Spontaneous Racemization

Causality & Design: We use anhydrous acetone as the solvent. Because acetone is aprotic, it is a poor solvent for SN1. If ionization occurs here, it isolates the molecule's extreme internal driving force (steric acceleration) from solvent-assisted ionization. We use an optically active substrate so that ionization can be tracked via racemization without needing a trapping nucleophile. Self-Validating Mechanism: We simultaneously track optical decay and titrate for free HCl. If the rate of racemization vastly exceeds the rate of HCl generation, we confirm that the mechanism is pure, reversible SN1 ionization rather than E1 elimination.

  • Preparation: Synthesize and resolve optically pure (+)-2-(1-chloroethyl)-1,3,5-trimethylbenzene.

  • Initiation: Dissolve the substrate in anhydrous acetone to a concentration of 0.1 M at 25°C.

  • Primary Readout (Polarimetry): Transfer an aliquot to a thermostatted polarimeter cell. Continuously record the optical rotation (

    
    ) over time. Calculate the first-order rate constant (
    
    
    
    ) from the decay of optical activity.
  • Orthogonal Validation (Conductometry/Titration): Periodically withdraw 5 mL aliquots, quench in cold ethanol, and titrate with standardized AgNO₃ to quantify any liberated Cl⁻.

  • Data Synthesis: A valid SN1 profile will show a rapid exponential decay in optical rotation with negligible accumulation of free Cl⁻ in the early stages, proving the carbocation recombines with the chloride ion (internal return/racemization) faster than it eliminates a proton.

Protocol 2: SN2 Validation via Finkelstein Kinetics

Causality & Design: The Finkelstein reaction (sodium iodide in acetone) is the gold standard for SN2 testing. Iodide is a superb nucleophile but a very weak base, minimizing E2 elimination. Acetone forces the precipitation of the NaCl byproduct, driving any successful SN2 reaction forward. Self-Validating Mechanism: We track both the disappearance of the reactant (I⁻) and the appearance of the product (Cl⁻). A 1:1 stoichiometric match ensures mass balance and confirms that a pure substitution event is occurring.

  • Preparation: Prepare a 0.1 M solution of racemic 1-mesitylethyl chloride and a 0.2 M solution of NaI, both in anhydrous acetone at 44.5°C.

  • Initiation: Mix equal volumes of the two solutions in a sealed, thermostatted reaction vessel.

  • Sampling: At specific time intervals, withdraw 5 mL aliquots and immediately partition between carbon tetrachloride and water to quench the reaction.

  • Bimodal Titration:

    • Aqueous Phase (I⁻ tracking): Acidify with sulfuric acid, oxidize the unreacted I⁻ with sodium nitrite, and titrate with ceric sulfate.

    • Organic Phase (Cl⁻ tracking): Extract, mix with ethanol, and titrate the displaced Cl⁻ electrometrically with AgNO₃.

  • Data Synthesis: Calculate the second-order rate constant (

    
    ). For 1-mesitylethyl chloride, the 
    
    
    
    will be near zero, confirming profound steric retardation of the SN2 pathway[2].

ExpWorkflow Prep Prepare 0.1M Substrate in Anhydrous Acetone Split Split into Parallel Kinetic Assays Prep->Split SN1_Assay SN1: Spontaneous Racemization/Solvolysis Split->SN1_Assay SN2_Assay SN2: Finkelstein Reaction (+ NaI) Split->SN2_Assay Measure1 Polarimetry & Titration (Self-Validating: Optical decay vs HCl) SN1_Assay->Measure1 Measure2 Titration of Cl⁻ / I⁻ (Self-Validating: 1:1 Stoichiometry) SN2_Assay->Measure2 Data Calculate Rate Constants (k1 vs k2) Measure1->Data Measure2->Data

Parallel kinetic workflow for validating SN1 vs SN2 reaction rates with orthogonal controls.

References

  • Charlton, J. C., & Hughes, E. D. (1956). "Mechanism of Substitution at a Saturated Carbon Atom. Part LII. Polar and Steric ortho-Effects in Bimolecular Finkelstein Substitutions of Arylalkyl Halides." Journal of the Chemical Society (Resumed). 2

  • Charlton, J. C., & Hughes, E. D. (1954). "Mechanism of Substitution at a Saturated Carbon Atom. Part XLI. Unimolecular Racemisation of 1-Mesitylethyl Chloride in Acetone." Journal of the Chemical Society (Resumed). 1

  • Ingold, C. K. (1964). "Edward David Hughes, 1906-1963." Biographical Memoirs of Fellows of the Royal Society. 3

Sources

Benchmarking the efficiency of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene against other alkylating agents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the efficiency of 2-(1-Chloroethyl)-1,3,5-trimethylbenzene against other alkylating agents

Executive Summary

This guide provides a technical benchmark of 1-(1-Chloroethyl)-2,4,6-trimethylbenzene (also known as


-chloromesitylethane), a specialized alkylating agent characterized by extreme steric demand and unique electronic activation. Unlike standard agents like benzyl chloride which rely on mixed 

pathways, this mesityl derivative functions almost exclusively as a highly reactive

electrophile
. Its efficiency is driven by "steric acceleration"—where the relief of ground-state strain upon ionization lowers the activation energy for carbocation formation.
Part 1: Mechanistic Profiling & Reactivity

To select the correct alkylating agent, one must understand the competition between Nucleophilic Substitution Unimolecular (


) and Bimolecular (

) pathways.
The "Ortho Effect" and Steric Acceleration

1-(1-Chloroethyl)-2,4,6-trimethylbenzene features a reactive benzylic center flanked by two ortho-methyl groups.

  • 
     Suppression:  The ortho-methyls create a "picket fence" around the reactive carbon, physically blocking the backside attack required for 
    
    
    
    mechanisms.
  • 
     Enhancement:  The ground state of the molecule is sterically congested (B-strain). When the chloride leaves, the carbon rehybridizes from 
    
    
    
    (109.5°) to
    
    
    (120°), expanding the bond angles and relieving this congestion. This steric acceleration makes the ionization step faster than in unhindered analogs.
Pathway Visualization

The following diagram illustrates the kinetic divergence between standard benzyl chloride and the mesityl derivative.

ReactivityComparison Substrate_Std Benzyl Chloride (Unhindered) Product Alkylated Product Substrate_Std->Product Mixed SN1 / SN2 Substrate_Mes 1-(1-Chloroethyl)- 2,4,6-trimethylbenzene (Sterically Crowded) TS_SN2 Transition State (SN2) Blocked by Ortho-Methyls Substrate_Mes->TS_SN2 High Energy Barrier Carbocation Mesityl Carbocation (Stabilized by 3x Methyls) Substrate_Mes->Carbocation Rapid Ionization (Steric Acceleration) Carbocation->Product Fast Recombination

Figure 1: Mechanistic divergence. The mesityl derivative (blue) bypasses the blocked


 route and accelerates through the 

pathway due to ground-state strain relief.
Part 2: Comparative Efficiency Data

The following table benchmarks the mesityl derivative against standard primary and secondary benzylic halides.

FeatureBenzyl Chloride 1-Phenylethyl Chloride 1-(1-Chloroethyl)-2,4,6-trimethylbenzene
Structure Type Primary BenzylicSecondary BenzylicSecondary Benzylic (Hindered)
Dominant Mechanism Mixed

/

Mostly

Exclusive

Relative Solvolysis Rate 1.0 (Baseline)~50 - 100x Faster>500x Faster (Est. based on steric acceleration)

Susceptibility
HighModerateNegligible
Carbocation Stability ModerateGoodExcellent (Inductive + Hyperconjugative stabilization)
Primary Application General BenzylationChiral SynthesisIntroduction of Bulky/Protecting Groups

Key Takeaway: If your synthesis requires a "living" electrophile that generates a stable cation without competing side reactions (like dimerization or nucleophilic attack at the wrong site), the mesityl derivative is superior to benzyl chloride.

Part 3: Experimental Protocols

To validate the efficiency of this agent, we utilize a Solvolytic Kinetic Assay . This protocol measures the rate of HCl generation, serving as a direct proxy for alkylation efficiency in polar media.

Protocol: Conductometric Solvolysis Rate Measurement

Objective: Quantify the reactivity (


) of the alkylating agent in a controlled environment.

Materials:

  • Solvent: 80:20 Ethanol:Water (v/v).

  • Substrate: 1-(1-Chloroethyl)-2,4,6-trimethylbenzene (purified).

  • Apparatus: Conductometer with dip cell, thermostated water bath (25.0 °C).

Step-by-Step Workflow:

  • Preparation:

    • Prepare 50 mL of the solvent mixture and equilibrate to 25.0 °C in the water bath.

    • Calibrate the conductometer using a standard KCl solution.

  • Initiation:

    • Inject

      
       of the alkylating agent into the solvent.
      
    • Immediately start the data logger.

  • Monitoring:

    • Record conductivity (

      
      ) every 30 seconds. The reaction generates 
      
      
      
      and
      
      
      ions, causing a linear increase in conductivity initially, following first-order kinetics.
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line equals

      
      .
      

Self-Validating Check:

  • If the reaction is too fast (

    
    ): Lower temperature to 0 °C or switch to a less polar solvent (e.g., 90% Acetone).
    
  • If the plot is non-linear: Check for temperature drift or saturation of the detector.

Synthesis of the Agent (Reference Protocol)

If the compound is not commercially available, it is synthesized via hydrochlorination of vinyl mesitylene.

SynthesisWorkflow Step1 Start: Vinyl Mesitylene (1,3,5-trimethyl-2-vinylbenzene) Step2 Add Dry HCl Gas Solvent: CCl4 or CH2Cl2 Temp: 0°C Step1->Step2 Step3 Reaction: Markovnikov Addition Forms 1-(1-Chloroethyl)-2,4,6-trimethylbenzene Step2->Step3 Step4 Purification: Vacuum Distillation (Avoid heat >60°C to prevent elimination) Step3->Step4

Figure 2: Synthesis workflow. Note the strict temperature control required during purification to prevent thermal elimination of HCl (reverting to vinyl mesitylene).

References
  • Barclay, L. R. C., Sonawane, H. R., & Hudson, J. C. (1972). Sterically Hindered Aromatic Compounds. V. Solvolysis of p-Methyl-, 2,4,6-Trimethyl-, and 2,4,6-Tri-t-butylbenzyl Chloride.[1] Canadian Journal of Chemistry.

  • Arnett, E. M., & Pienta, N. J. (1980).[2][3] Stabilities of carbonium ions in solution.[2][3] Heats of formation of alkyl chlorides.[2][3] Journal of the American Chemical Society.[3]

  • BenchChem. (2025). A Comparative Guide to Alkylating Agents: Benzylic Halides.

  • NIST Chemistry WebBook. 1-Chloro-1-methylcyclohexane and related alkyl halide thermochemistry.

Sources

×

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Reactant of Route 1
Reactant of Route 1
2-(1-Chloroethyl)-1,3,5-trimethylbenzene
Reactant of Route 2
2-(1-Chloroethyl)-1,3,5-trimethylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.